Ethyl glutamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQUEQJCYRFIQS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-52-0 | |
| Record name | Poly(γ-ethyl L-glutamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901018766 | |
| Record name | Ethyl glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-33-1 | |
| Record name | Ethyl L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL GLUTAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EC85NWR4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glutamate, the ethyl ester derivative of the non-essential amino acid L-glutamic acid, serves as a key intermediate in pharmaceutical and chemical synthesis. A thorough understanding of its physicochemical properties is paramount for its application in drug development, formulation, and quality control. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.
Chemical Identity and Structure
This compound is formally known as (2S)-2-amino-5-ethoxy-5-oxopentanoic acid. It is structurally characterized by a central chiral carbon, an amino group, a free carboxylic acid group, and a gamma-carboxyl group esterified with an ethyl group.
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IUPAC Name: (2S)-2-amino-5-ethoxy-5-oxopentanoic acid
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Molecular Formula: C₇H₁₃NO₄[1]
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Canonical SMILES: CCOC(=O)CCC(C(=O)O)N
Physicochemical Properties
The physicochemical parameters of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. The properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 179 - 191 °C | |
| Boiling Point | 326.5 °C (at 760 mmHg) | |
| Density | 1.197 - 1.284 g/cm³ | |
| Refractive Index | 1.476 | |
| Vapor Pressure | 4.29 x 10⁻⁵ mmHg (at 25 °C) |
Table 2: Solubility and Partitioning
| Property | Value | References |
| Water Solubility | 100 mg/mL | |
| logP (o/w) | 0.340 - 0.442 | |
| pKa (Predicted) | 2.21 ± 0.10 (for the carboxylic acid group) |
Table 3: Safety and Handling
| Property | Value | References |
| Flash Point | 151.3 °C | |
| Storage Temperature | 2 - 8 °C (Refrigerated) |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized, validated methodologies. The following sections detail common protocols applicable to a substance like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.
Methodology:
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Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat transfer. Coarse crystals should be crushed using a mortar and pestle.
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Capillary Loading: The open end of a glass capillary tube is pressed into the powdered sample. The tube is then tapped on a hard surface or dropped through a long glass tube to tightly pack the powder to a height of about 3 mm.
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Apparatus Setup: The loaded capillary is placed into a heating block apparatus alongside a calibrated thermometer.
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Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.
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Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle disappears is the end of the range. For a pure substance, this range should be narrow.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique used to determine the acid dissociation constant (pKa) of a substance by measuring pH changes during titration with a strong base or acid.
Methodology:
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System Calibration: Calibrate the pH meter and electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).
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Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in purified water. To maintain constant ionic strength, a salt like 0.15 M KCl is added.
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Initial pH Adjustment: Adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) using a standardized acid (e.g., 0.1 M HCl).
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Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the pH electrode. Add small, precise increments of a standardized base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Continue the titration until the pH reaches the basic range (e.g., pH 12). Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the second derivative of the plot. The procedure should be repeated at least three times.
logP Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for experimentally determining the n-octanol/water partition coefficient (logP), a measure of a compound's lipophilicity.
Methodology:
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Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, like PBS at pH 7.4 for logD) saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
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Sample Addition: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
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Partitioning: The two phases are combined in a vessel at a defined volume ratio. The vessel is sealed and agitated (e.g., by shaking or rotating) at a constant temperature until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
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Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Synthesis and Analysis
Synthesis of this compound
This compound is typically synthesized via Fischer esterification of L-glutamic acid. This involves reacting the amino acid with ethanol in the presence of an acid catalyst.
Procedure Outline:
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L-glutamic acid is refluxed in excess absolute ethanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid.
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The reaction selectively esterifies the gamma-carboxylic acid due to steric hindrance at the alpha-position.
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After the reaction is complete, the mixture is cooled.
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The product is precipitated by neutralizing the acid catalyst, often with a weak base like aniline or by adjusting the pH with sodium methylate, followed by the addition of more ethanol to reduce solubility.
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The resulting crystalline solid is filtered, washed with ethanol to remove impurities, and dried to yield pure this compound.
Analytical Characterization (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from related substances like unreacted glutamic acid or the corresponding D-isomer.
Methodology Outline:
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Column Selection: For separating amino acid esters, reversed-phase columns (e.g., C18) are often used, sometimes with derivatization. For chiral separations to detect enantiomeric impurities, specialized chiral stationary phases (CSPs) are required.
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Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The gradient or isocratic conditions are optimized to achieve separation.
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Derivatization: To enhance UV detection or fluorescence, pre-column derivatization may be employed. Reagents that react with the primary amine group, such as o-phthalaldehyde (OPA) or fluorenylmethoxycarbonyl chloride (FMOC), are common.
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Detection: UV detection at a low wavelength (around 210 nm) is suitable for the underivatized compound. If a fluorescent derivatizing agent is used, a fluorescence detector provides high sensitivity and selectivity.
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Quantification: Purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Stability and Storage
Stability testing is crucial to determine the retest period and appropriate storage conditions for a pharmaceutical ingredient. Following ICH (International Council for Harmonisation) guidelines is standard practice.
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Long-Term Storage: Recommended conditions are 25°C ± 2°C at 60% ± 5% relative humidity (RH) or 30°C ± 2°C at 65% ± 5% RH.
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Accelerated Storage: Performed at 40°C ± 2°C at 75% ± 5% RH for a minimum of 6 months to predict long-term stability.
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Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.
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Attributes to Monitor: Stability studies should monitor physical appearance, purity (for degradation products via HPLC), and moisture content.
This compound should be stored in well-sealed containers under refrigerated conditions (2-8°C) to minimize degradation.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl glutamate, an amino acid derivative with applications in pharmaceutical and biochemical research.[1][2] It serves as an important intermediate in the synthesis of peptides and a chiral auxiliary in asymmetric synthesis.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the core processes for enhanced understanding.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for quick reference.
Table 1: Physicochemical Properties of L-Glutamic Acid 5-Ethyl Ester
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₄ | [3][4] |
| Molecular Weight | 175.18 g/mol | |
| CAS Number | 1119-33-1 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~179-187 °C (decomposes) | |
| Boiling Point | 326.5 °C at 760 mmHg | |
| Density | 1.197 g/cm³ | |
| Solubility | Soluble in water (100 mg/mL) | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~3.7 ppm (triplet) | α-CH (proton on the chiral carbon) |
| ~2.45 ppm (triplet) | γ-CH₂ (methylene adjacent to ester) | ||
| ~2.0 ppm (multiplet) | β-CH₂ (methylene adjacent to α-CH) | ||
| ~4.1 ppm (quartet) | O-CH₂ (methylene of the ethyl group) | ||
| ~1.2 ppm (triplet) | CH₃ (methyl of the ethyl group) | ||
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | C=O (Carboxylic acid) |
| ~173 ppm | C=O (Ester) | ||
| ~61 ppm | O-CH₂ (Ethyl group) | ||
| ~53 ppm | α-CH | ||
| ~30 ppm | γ-CH₂ | ||
| ~27 ppm | β-CH₂ | ||
| ~14 ppm | CH₃ (Ethyl group) | ||
| FTIR | Absorption Band (cm⁻¹) | ~3400-2500 cm⁻¹ | O-H stretch (Carboxylic acid) |
| ~2980 cm⁻¹ | C-H stretch (Aliphatic) | ||
| ~1735 cm⁻¹ | C=O stretch (Ester) | ||
| ~1640 cm⁻¹ | C=O stretch (Carboxylic acid) | ||
| ~1590 cm⁻¹ | N-H bend (Amine) | ||
| ~1250 cm⁻¹ | C-O stretch (Ester) |
Note: NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from general chemical shift tables and specific data for glutamic acid and its derivatives.
Synthesis of this compound
The most common and practical method for synthesizing this compound is the Fischer esterification of L-glutamic acid using ethanol in the presence of a strong acid catalyst.
Synthesis Pathway
The reaction involves the protonation of the γ-carboxylic acid group of glutamic acid by a strong acid, followed by nucleophilic attack from ethanol to form the ethyl ester.
Caption: Fischer esterification pathway for this compound synthesis.
Experimental Protocol: Fischer Esterification
This protocol is based on established methods for the synthesis of γ-ethyl glutamate.
Materials:
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L-Glutamic acid
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Anhydrous ethanol
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Concentrated sulfuric acid (100%) or anhydrous hydrogen chloride
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Diethylamine (or another suitable organic base)
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Reaction flask with a stirrer and reflux condenser
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Heating mantle
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Filtration apparatus (e.g., Büchner funnel)
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Brilliant yellow test paper (or pH meter)
Procedure:
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Catalyst Solution Preparation: In a reaction flask, carefully add 112.8 g of 100% sulfuric acid to 1400 mL of anhydrous ethanol while stirring in an ice bath to manage the exothermic reaction.
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Reactant Addition: To the cooled ethanol/acid solution, add 140 g of L-glutamic acid.
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Reaction: Stir the mixture and heat it to 45°C for approximately 4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
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Precipitation: Prepare a solution of 238 mL of diethylamine in 800 mL of anhydrous ethanol. After the 4-hour reaction period, cool the reaction mixture and slowly add the diethylamine solution. The temperature may increase; maintain control by cooling as needed. Continue adding the base until the mixture is faintly alkaline (as tested with brilliant yellow test paper).
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Isolation: Cool the resulting slurry to 20°C to ensure complete precipitation of the product.
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Purification: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with hot ethanol (~60°C) to remove any residual sulfates and other impurities.
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Drying: Dry the purified white solid product under a vacuum to obtain γ-ethyl L-glutamate. A typical yield for this procedure is around 79.3%.
Characterization of this compound
To confirm the identity, purity, and structure of the synthesized this compound, a series of analytical techniques are employed.
Characterization Workflow
The logical flow for characterizing the synthesized product involves a multi-step analytical approach to confirm its structure and purity.
Caption: Standard workflow for the analytical characterization of this compound.
Experimental Protocols: Characterization Techniques
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.
Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
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Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the carboxylic acid, the N-H bend of the amine, and the C=O stretches of both the ester and carboxylic acid moieties (see Table 2).
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer neighboring protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure (see Table 2).
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to provide information about its fragmentation pattern, further confirming its identity.
Protocol:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI-MS).
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Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
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Analysis: Identify the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, which should correspond to the molecular weight of this compound (175.18 g/mol ). Analyze the fragmentation pattern to further confirm the structure.
References
In Vitro Biological Activity of Ethyl Glutamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of ethyl glutamate and its closely related analog, L-glutamate diethyl ester (GDEE). The available research points to potential applications in neuroscience and oncology, primarily based on the modulation of glutamatergic signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Neuroactive Properties: Modulation of Glutamatergic Neurotransmission
This compound and its diethyl ester have been investigated for their ability to interact with and modulate glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system.
Antagonism of Metabotropic Glutamate Receptors
L-glutamate diethyl ester (GDEE) has been identified as a group II metabotropic glutamate receptor (mGluR) antagonist. These receptors are G-protein coupled and play a crucial role in regulating synaptic plasticity.
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Experimental Evidence: In rat hippocampal slices, 100 µM GDEE was shown to prevent the blockade of long-term potentiation (LTP) induced by the mGluR3 agonist N-acetylaspartylglutamate (NAAG)[1][2][3][4]. This suggests that GDEE can reverse the inhibitory effects of group II mGluR activation on synaptic plasticity. Furthermore, GDEE has been shown to block the cardiovascular effects of L-glutamate in the nucleus tractus solitarii, with a dose of 15 µg/NTS being effective[5]. In rat cerebral cortex slices, 10 mM GDEE did not affect responses to AMPA, kainate, or NMDA, but did potentiate responses to quisqualate.
Inhibition of Spontaneous Neuronal Firing
GDEE has demonstrated the ability to inhibit spontaneous neuronal activity in vitro.
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Experimental Evidence: In studies using rat cerebral cortex slices, GDEE inhibited spontaneous paroxysmal discharges with an IC50 of 6.7 ± 0.37 mM.
Effects on Acetylcholinesterase Activity
GDEE has been observed to block the glutamate-induced stimulation of acetylcholinesterase activity in cerebellar slices from newborn rats, suggesting an interaction with quisqualate-sensitive glutamate receptors in the regulation of this enzyme.
Quantitative Data for L-Glutamate Diethyl Ester (GDEE) Neuroactivity
| Biological Effect | Test System | Agonist/Condition | GDEE Concentration/Dose | Result | Reference |
| Inhibition of Spontaneous Paroxysmal Discharges | Rat Cerebral Cortex Slices | Spontaneous | IC50: 6.7 ± 0.37 mM | Inhibition of neuronal firing | |
| Antagonism of LTP Blockade | Rat Hippocampal Slices | NAAG | 100 µM | Prevention of LTP blockade | |
| Antagonism of Cardiovascular Effects | Rat Nucleus Tractus Solitarii | L-Glutamate | 15 µg/NTS | Antagonism of L-glutamate effects | |
| Modulation of Agonist-Induced Depolarization | Rat Cerebral Cortex Slices | Quisqualate | 10 mM | Potentiation of response |
Anticancer Potential
Preliminary in vitro studies suggest that derivatives of this compound may possess antitumor properties.
Cytotoxicity in Cancer Cell Lines
A synthesized germanium sesquioxide of this compound has demonstrated inhibitory effects on the growth of a human colon cancer cell line.
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Experimental Evidence: At a concentration of 50 µg/mL, this germanium conjugate inhibited the growth of HCT cells by 41.5%.
It is important to note that this activity is attributed to a derivative, and the direct anticancer effects of this compound remain to be fully elucidated. The use of poly(γ-ethyl glutamate) in drug delivery systems for cancer therapeutics has also been explored.
Quantitative Data for this compound Derivative Anticancer Activity
| Compound | Cell Line | Concentration | % Inhibition | Reference |
| Germanium Sesquioxide of this compound | HCT (Colon Cancer) | 50 µg/mL | 41.5% |
Antibacterial Activity
Glutamic acid diethyl ester (GLADE) has been shown to possess antibacterial properties against a range of clinically relevant bacteria.
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Experimental Evidence: GLADE inhibited the growth of all tested Gram-positive bacterial strains and Pseudomonas aeruginosa at a concentration of 12.75 mg/mL. Other Gram-negative bacteria were inhibited at a concentration of 25.5 mg/mL.
Quantitative Data for Glutamic Acid Diethyl Ester (GLADE) Antibacterial Activity
| Bacterial Type | Bacterial Strains | MIC | Reference |
| Gram-positive | (Not specified in abstract) | 12.75 mg/mL | |
| Gram-negative | Pseudomonas aeruginosa | 12.75 mg/mL | |
| Gram-negative | (Other strains not specified) | 25.5 mg/mL |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the biological activity of this compound and its analogs.
Assessment of Neuroprotective Effects (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
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Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at an optimized density. Culture for a sufficient period to allow for maturation and adherence.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations.
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Treatment: Remove the existing culture medium and replace it with fresh medium containing the various concentrations of this compound. Include appropriate vehicle controls.
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Induction of Cytotoxicity (Optional): To assess neuroprotective effects, after a pre-incubation period with this compound, introduce a neurotoxic agent (e.g., high concentrations of glutamate or an excitotoxin).
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MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Measurement of Antioxidant Capacity
While direct studies on this compound are limited, the following assays are standard for assessing the antioxidant potential of a compound.
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Catalase (CAT) and Superoxide Dismutase (SOD) Activity Assays: These enzymatic assays measure the activity of key antioxidant enzymes in cell lysates. Commercial kits are available that rely on spectrophotometric measurements of the enzyme-catalyzed reactions.
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Malondialdehyde (MDA) Assay: This assay measures the levels of MDA, a marker of lipid peroxidation and oxidative stress. The assay is typically based on the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
Evaluation of mGluR Antagonism (cAMP Assay)
The activity of this compound as a group II mGluR antagonist can be confirmed by measuring its effect on agonist-induced changes in cyclic AMP (cAMP) levels.
Protocol:
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Cell Culture: Use cells stably transfected with mGluR2 or mGluR3.
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Treatment: Pre-incubate the cells with this compound at various concentrations.
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Stimulation: Stimulate the cells with a known group II mGluR agonist (e.g., DCG-IV) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
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cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
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Data Analysis: Determine the ability of this compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway associated with the antagonist activity of this compound at group II mGluRs and a general workflow for assessing its neuroprotective effects.
Caption: Group II mGluR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Assessing Neuroprotection.
Conclusion and Future Directions
The available in vitro data suggest that this compound and its diethyl ester are modulators of the glutamatergic system, with L-glutamate diethyl ester acting as a group II mGluR antagonist. This activity underlines its potential for further investigation in the context of neurological disorders where glutamatergic signaling is dysregulated. Furthermore, the preliminary anticancer and antibacterial findings, although limited, warrant additional research to determine the direct effects of this compound and to elucidate the underlying mechanisms of action.
Future research should focus on:
-
Obtaining specific quantitative data (IC50, EC50, Ki) for this compound's interaction with various glutamate receptor subtypes.
-
Conducting comprehensive dose-response studies of this compound in a panel of cancer cell lines to determine its direct cytotoxic or cytostatic effects.
-
Investigating the antioxidant and anti-inflammatory properties of pure this compound in relevant in vitro models.
-
Elucidating the specific downstream signaling pathways modulated by this compound to better understand its molecular mechanism of action.
A more robust dataset will be crucial for validating the therapeutic potential of this compound and guiding future drug development efforts.
References
The Role of Ethyl Glutamate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glutamate, an ester derivative of the pivotal amino acid L-glutamate, is primarily recognized for its utility as a pharmacological tool and a precursor in chemical syntheses. While direct, extensive research on its specific and independent role in cellular metabolism is limited, its metabolic significance can be largely inferred from its constituent molecules: L-glutamate and ethanol. This technical guide delineates the established metabolic pathways of L-glutamate, providing a framework to understand the potential metabolic impact of this compound upon its anticipated intracellular hydrolysis. We will explore the central role of L-glutamate in the tricarboxylic acid (TCA) cycle, its interplay with glycolysis and oxidative phosphorylation, and its function in amino acid biosynthesis and neurotransmission. Furthermore, we will discuss the action of the related compound, L-glutamic acid diethyl ester (GDEE), as a glutamate receptor antagonist and its implications for cellular signaling. This guide also provides detailed experimental protocols to facilitate further investigation into the metabolic fate and effects of this compound, alongside structured data tables and signaling pathway diagrams to support research and development endeavors.
Introduction: this compound and Its Metabolic Context
This compound is an amino acid derivative that has been noted for its potential to promote cell growth.[1] It is the ethyl ester of L-glutamic acid. In a cellular environment, it is hypothesized that non-specific esterases would hydrolyze this compound into L-glutamate and ethanol. One study on the enzymatic hydrolysis of poly-γ-ethylglutamate supports the feasibility of such a reaction, which would release L-glutamate.[2]
Given this likely metabolic conversion, the primary impact of this compound on cellular metabolism is expected to be dictated by the resulting increase in intracellular L-glutamate and ethanol concentrations. L-glutamate is a cornerstone of intermediary metabolism, linking amino acid and carbohydrate metabolism.[3][4] It is a key substrate for the synthesis of other amino acids and a crucial anaplerotic source for the tricarboxylic acid (TCA) cycle.[4]
A closely related compound, L-glutamic acid diethyl ester (GDEE), is well-documented as an antagonist of glutamate receptors. This antagonistic activity provides a secondary, indirect mechanism by which glutamate esters can influence cellular metabolism, specifically in excitable cells like neurons, by modulating glutamatergic signaling.
Hypothesized Metabolic Fate of this compound
The most probable metabolic fate of this compound upon entering a cell is its hydrolysis into L-glutamate and ethanol, a reaction catalyzed by intracellular esterases.
The resulting L-glutamate would then be available to participate in a multitude of metabolic pathways, while the ethanol would be metabolized primarily through alcohol dehydrogenase and aldehyde dehydrogenase. For the purpose of this guide, we will focus on the metabolic implications of the L-glutamate product.
The Central Role of L-Glutamate in Cellular Metabolism
L-glutamate, the deprotonated form of glutamic acid, is a non-essential amino acid that plays a critical role at the intersection of carbon and nitrogen metabolism.
Integration with the Tricarboxylic Acid (TCA) Cycle
L-glutamate is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. This is primarily achieved through two main reactions:
-
Oxidative Deamination by Glutamate Dehydrogenase (GDH): In the mitochondrial matrix, GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate, a direct intermediate of the TCA cycle. This reaction also produces ammonia and reduces NAD(P)⁺ to NAD(P)H.
-
Transamination by Aminotransferases: Glutamate serves as a primary amino group donor in transamination reactions. Enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) transfer the amino group from glutamate to oxaloacetate and pyruvate, respectively, yielding α-ketoglutarate and a new amino acid (aspartate or alanine).
Interplay with Glycolysis and Oxidative Phosphorylation
The metabolism of glutamate is intricately linked with cellular energy production. The α-ketoglutarate produced from glutamate enters the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and ATP synthesis.
In certain cell types, particularly astrocytes, the uptake of glutamate can stimulate aerobic glycolysis, a phenomenon where glucose is converted to lactate even in the presence of sufficient oxygen. This process is thought to be coupled to the activity of the Na⁺/K⁺-ATPase, which works to restore the sodium gradient disrupted by Na⁺-dependent glutamate uptake.
Role in Amino Acid and Nucleotide Biosynthesis
As a primary amino donor, glutamate is essential for the synthesis of numerous non-essential amino acids through transamination reactions. It is also a precursor for the synthesis of other important molecules, including:
-
Glutamine: Synthesized from glutamate and ammonia by glutamine synthetase.
-
Proline and Arginine: Synthesized from glutamate via several enzymatic steps.
-
Glutathione (GSH): A critical antioxidant, synthesized from glutamate, cysteine, and glycine.
-
Nucleotides: The nitrogen in the purine and pyrimidine rings is partly derived from the amide group of glutamine, which is in turn synthesized from glutamate.
L-Glutamic Acid Diethyl Ester (GDEE) as a Modulator of Glutamatergic Signaling
GDEE is known to act as an antagonist at certain ionotropic glutamate receptors (iGluRs), particularly quisqualate-sensitive receptors. By blocking the action of glutamate at these receptors, GDEE can indirectly influence cellular metabolism, especially in the central nervous system where glutamate is the primary excitatory neurotransmitter.
Activation of glutamate receptors leads to ion influx (primarily Na⁺ and Ca²⁺ through iGluRs) and the activation of second messenger systems (through metabotropic glutamate receptors, mGluRs), both of which are energy-demanding processes. By antagonizing these receptors, GDEE would be expected to reduce the metabolic load associated with glutamatergic neurotransmission.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of ethyl glutamate, a derivative of the amino acid glutamic acid. This compound serves as a valuable building block in pharmaceutical synthesis and various research applications. Accurate characterization of its chemical structure is paramount for quality control and developmental purposes. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of this compound.
The guide is structured to provide both reference data and detailed methodologies. All quantitative spectral data are summarized in clear, tabular formats for ease of comparison. Furthermore, detailed experimental protocols for each key analytical technique are provided, alongside logical and experimental workflow visualizations generated using Graphviz.
Spectroscopic Data of this compound
The following sections present the expected spectroscopic data for this compound (CAS: 1119-33-1; Molecular Formula: C₇H₁₃NO₄; Molecular Weight: 175.18 g/mol ). The NMR data presented is based on predictive models due to the absence of publicly available experimental spectra, a common and valid approach in spectroscopic analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.75 | Triplet (t) | 1H | α-CH |
| ~2.45 | Triplet (t) | 2H | γ-CH₂ |
| ~2.10 | Multiplet (m) | 2H | β-CH₂ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
| Chemical Shift (δ) (ppm) | Assignment |
| ~175.0 | C =O (Carboxylic Acid) |
| ~173.5 | C =O (Ester) |
| ~61.0 | -O-CH₂ -CH₃ |
| ~53.0 | α-CH |
| ~30.5 | γ-CH₂ |
| ~27.0 | β-CH₂ |
| ~14.0 | -O-CH₂-CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 3200-3000 | Medium, Broad | N-H stretch (Amine) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester)[1] |
| ~1710 | Strong | C=O stretch (Carboxylic Acid)[2] |
| ~1640 | Medium | N-H bend (Amine) |
| 1300-1000 | Strong | C-O stretch (Ester and Carboxylic Acid)[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure. For a volatile compound like an ethyl ester of an amino acid, Electron Ionization (EI) is a common technique.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 175 | [M]⁺ | Molecular Ion |
| 130 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 102 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |
| 84 | [M - COOH - C₂H₅OH]⁺ | Loss of carboxylic acid and ethanol |
| 74 | [CH(NH₂)COOH]⁺ | Fragment containing the α-amino acid core |
| 45 | [COOH]⁺ | Carboxylic acid fragment |
| 29 | [CH₂CH₃]⁺ | Ethyl fragment |
Experimental Protocols
The following are generalized yet detailed protocols for the spectroscopic analysis of a solid, small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound.[3]
-
Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a clean vial.[4] this compound's zwitterionic nature at neutral pH makes D₂O a common choice.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
-
The final sample height in the tube should be approximately 4-5 cm.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (0 ppm).
-
-
Instrument Setup (General) :
-
Insert the NMR tube into a spinner turbine and adjust its depth.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition :
-
For ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is generally appropriate.
-
For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time are required.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
This protocol is for analyzing solid samples.
-
Sample Preparation :
-
Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any absorbed moisture, then store it in a desiccator.
-
In an agate mortar, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The mixture should have the consistency of fine flour to minimize light scattering.
-
The final concentration of the sample in the KBr should be between 0.1% and 1.0%.
-
-
Pellet Formation :
-
Transfer the ground mixture into a pellet-forming die.
-
Place the die under a hydraulic press. It is often beneficial to apply a vacuum to the die to remove trapped air.
-
Slowly apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile or semi-volatile compounds. Amino acids often require derivatization to increase their volatility for GC analysis.
-
Sample Preparation (with Derivatization) :
-
To make this compound more volatile, it can be derivatized. A common method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent and heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete reaction.
-
The resulting solution containing the derivatized analyte is then diluted to an appropriate concentration (e.g., 1-10 ppm) with a volatile organic solvent like hexane or ethyl acetate.
-
-
Instrument Setup :
-
Gas Chromatograph (GC) :
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Column: Use a capillary column appropriate for separating amino acid derivatives (e.g., a DB-5ms or similar non-polar to mid-polar column).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute the analyte.
-
Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.
-
-
Mass Spectrometer (MS) :
-
Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature (e.g., 230°C).
-
Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-500).
-
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Start the GC run and MS data acquisition simultaneously.
-
The MS will record mass spectra continuously as compounds elute from the GC column.
-
The resulting data is a total ion chromatogram (TIC), which shows signal intensity versus retention time. The mass spectrum for any point in the chromatogram can be examined.
-
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental and logical processes involved in the spectroscopic analysis of this compound.
Figure 1. Experimental workflow for the spectroscopic analysis of this compound.
Figure 2. Logical relationship of data for structural elucidation.
References
Solubility of Ethyl Glutamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glutamate, the ethyl ester of the non-essential amino acid L-glutamic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and comparative data from a closely related compound, L-glutamic acid 5-methyl ester, to offer valuable insights for laboratory and process development.
Introduction
Understanding the solubility of this compound (L-glutamic acid 5-ethyl ester) in organic solvents is fundamental for its effective use in chemical synthesis and pharmaceutical applications. Solubility dictates the choice of solvent for reactions, influences crystallization and purification strategies, and is a key factor in the design of drug delivery systems. While qualitative descriptions of this compound's solubility are available, comprehensive quantitative data across a range of organic solvents and temperatures remains limited in publicly accessible literature. This guide aims to bridge this gap by providing a standardized methodology for solubility determination and presenting relevant comparative data to aid researchers in their work.
Qualitative Solubility Profile of this compound
This compound is generally characterized as a white to off-white crystalline powder. Based on its molecular structure, which includes both a polar amino acid backbone and a more nonpolar ethyl ester group, it is expected to be moderately soluble in polar organic solvents.[1] General observations indicate that it is soluble in water and ethanol.[1][2] However, for the purposes of chemical synthesis and purification, more specific quantitative data is often required.
Quantitative Solubility Data
Solubility of L-Glutamic Acid 5-Methyl Ester in Various Organic Solvents
The mole fraction solubility of L-glutamic acid 5-methyl ester was determined using a gravimetric method over a temperature range of 283.15 K to 323.15 K.[3] The data at a standard temperature of 298.15 K is summarized in the table below.
| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 298.15 | 0.001379 |
| Ethanol | 298.15 | 0.000212 |
| 1-Propanol | 298.15 | 0.000116 |
| 2-Propanol | 298.15 | 0.000144 |
| Acetone | 298.15 | 0.000221 |
| 2-Butanone | 298.15 | 0.000107 |
| Acetonitrile | 298.15 | 0.000034 |
| 1,4-Dioxane | 298.15 | 0.000331 |
| Ethyl Acetate | 298.15 | 0.000145 |
| n-Hexane | 298.15 | 0.000132 |
| Dichloromethane | 298.15 | 0.000024 |
Data sourced from the Journal of Chemical & Engineering Data.[3]
This data indicates that the solubility of the methyl ester is highest in more polar solvents like methanol and decreases in less polar solvents. This trend is likely to be similar for this compound, although the absolute solubility values may differ due to the presence of the ethyl group instead of a methyl group.
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the static gravimetric method. This method is reliable and widely used for generating accurate solubility data.
Materials and Apparatus
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (readability ± 0.0001 g)
-
Drying oven
-
Syringe with filter (e.g., 0.45 µm PTFE)
-
Pre-weighed sample vials
Experimental Procedure
-
Temperature Control : Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation : Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.
-
Equilibration : Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure that equilibrium is reached. It is recommended to stir for at least 24 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 18, and 24 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.
-
Sampling : Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Filtration and Weighing : Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling. Transfer the sample immediately to a pre-weighed vial and record the total weight.
-
Drying : Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry the sample to a constant weight.
-
Final Weighing : After cooling to room temperature in a desiccator, weigh the vial containing the dried this compound residue.
-
Calculation : The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound (solute)
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors. Understanding these can aid in the rational selection of solvents and the optimization of experimental conditions. The logical relationship between these factors and the resulting solubility is depicted in the diagram below.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is currently scarce in the literature, this technical guide provides researchers and drug development professionals with the necessary tools to approach this challenge. The provided experimental protocol for the gravimetric method offers a robust and reliable means of generating this critical data. Furthermore, the comparative solubility data for L-glutamic acid 5-methyl ester serves as a valuable starting point for solvent screening and experimental design. By understanding the factors that influence solubility and by employing standardized experimental techniques, scientists can effectively characterize the solubility profile of this compound to optimize its use in their research and development activities.
References
A Comprehensive Technical Guide to the Proper Handling and Storage of Ethyl Glutamate Powder
For Researchers, Scientists, and Drug Development Professionals
Ethyl glutamate, a derivative of the amino acid glutamic acid, is a fine white to off-white crystalline powder utilized in various research and development applications. Ensuring its purity and stability is paramount for reliable experimental outcomes. This technical guide provides in-depth information on the proper handling and storage conditions for this compound powder, including recommended procedures, stability considerations, and potential degradation pathways.
General Properties and Safety Overview
This compound (L-Glutamic acid 5-ethyl ester) is characterized by the molecular formula C7H13NO4. While generally stable under appropriate conditions, it is susceptible to degradation through hydrolysis and intramolecular cyclization.
Safety Precautions: this compound is classified as harmful if swallowed, and can cause skin and serious eye irritation. It may also lead to respiratory irritation. Therefore, adherence to standard laboratory safety protocols is essential.
Recommended Handling Procedures
Proper handling of this compound powder is crucial to maintain its integrity and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are mandatory to prevent eye irritation.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: In cases of significant dust generation or when handling bulk quantities, a NIOSH-approved respirator is recommended.
-
Body Protection: A laboratory coat or other protective clothing should be worn.
General Handling Practices:
-
Avoid the formation of dust during handling.
-
Ensure adequate ventilation in the work area.
-
Prevent contact with skin, eyes, and clothing.
-
Do not ingest or inhale the powder.
Optimal Storage Conditions
The stability of this compound powder is significantly influenced by storage conditions. The following table summarizes the recommended parameters to ensure its long-term stability.
| Parameter | Recommended Conditions | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C | Low temperatures minimize the rate of potential degradation reactions. Some sources indicate a shelf life of up to 3 years at -20°C.[1] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | This compound is susceptible to hydrolysis in the presence of moisture. |
| Light | Protect from light. Store in an opaque or amber-colored container. | While specific photostability data is limited, it is good practice to protect amino acid derivatives from light to prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Some sources describe this compound as "air sensitive," suggesting that an inert atmosphere can prevent oxidative degradation.[2] |
| Container | Use a tightly sealed, non-reactive container. | Prevents contamination and exposure to moisture and air. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | These substances can accelerate the degradation of this compound. |
Stability and Degradation Pathways
This compound can degrade through two primary pathways: hydrolysis and intramolecular cyclization. The rate of these reactions is influenced by factors such as pH, temperature, and the presence of moisture.
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bond, yielding glutamic acid and ethanol.
Intramolecular Cyclization
Under certain conditions, particularly with changes in temperature and pH, the amino group of this compound can attack the ester carbonyl, leading to the formation of a five-membered ring structure known as ethyl pyroglutamate. This cyclization reaction results in the elimination of an ethanol molecule. The formation of pyroglutamate derivatives from N-terminal glutamate residues is a known modification in proteins and peptides.[3]
The following diagram illustrates the primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the quality and purity of this compound powder, particularly for use in regulated environments, stability-indicating analytical methods are essential. A common approach is to use High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions. These studies help to identify potential degradation products and to develop a stability-indicating analytical method that can separate the intact drug from its degradants.
General Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a set time.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-100°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.
Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC, to identify and quantify any degradation products.
Example of a Stability-Indicating HPLC Method
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) at a controlled pH and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation of amino acid derivatives.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for compounds with limited chromophores like this compound.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
The following diagram outlines the workflow for developing a stability-indicating analytical method.
Conclusion
The proper handling and storage of this compound powder are critical for maintaining its chemical integrity and ensuring the validity of research outcomes. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality of this important research chemical. The implementation of robust stability-indicating analytical methods is also essential for monitoring the purity of this compound throughout its lifecycle.
References
Ethyl Glutamate: A Technical Material Safety Data Sheet for Laboratory Professionals
This guide provides a comprehensive overview of the material safety data for Ethyl Glutamate, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and handling procedures to ensure safe laboratory use.
Section 1: Chemical Product and Company Identification
This compound is an ester of glutamic acid used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It also finds application in biochemical research and as a skin-conditioning agent in cosmetics.[2][3]
| Identifier | Value |
| Chemical Name | This compound[1] |
| Synonyms | L-Glutamic acid 5-ethyl ester, gamma-Ethylglutamate, H-Glu(OEt)-OH[4] |
| CAS Number | 1119-33-1 |
| Molecular Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Intended Use | Laboratory research and chemical synthesis only. |
Section 2: Hazards Identification
This compound is classified under the Globally Harmonized System (GHS) with specific warnings for acute toxicity and irritation.
GHS Classification Summary
Caption: GHS Hazard Identification for this compound.
| GHS Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation) |
Precautionary Statements: Users should adhere to P-statements including P261 (avoid breathing dust), P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P280 (wear protective gloves/eye protection/face protection).
Section 3: Composition and Information on Ingredients
This material safety data sheet applies to Ethyl L-Glutamate of high purity, typically greater than 97.0%.
| Component | CAS Number | Purity |
| 5-Ethyl L-Glutamate | 1119-33-1 | >97.0% |
Section 4: First-Aid Measures
Immediate medical attention is crucial in case of exposure. The following protocols are recommended.
Caption: Emergency First-Aid Response Protocol.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: The material is combustible. In a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be liberated.
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Accidental Release Measures
Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.
Caption: Accidental Release and Spill Cleanup Workflow.
-
Personal Precautions: Avoid dust formation. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.
-
Methods for Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
Section 7: Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation. Avoid the formation of dust.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store at 2-8°C for short-term and -20°C for long-term (up to 3 years in powder form). Store under an inert atmosphere as the material can be air-sensitive.
-
Incompatible Materials: Strong oxidizing agents.
Section 8: Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated area. None are required under normal use conditions.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves to prevent skin exposure.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter.
-
Section 9: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 179 °C / 354.2 °F | |
| Boiling Point | 326.5 °C at 760 mmHg | |
| Flash Point | 64 °C (Lit.) / 151.3 °C | |
| Density | 1.197 - 1.2843 g/cm³ (Estimated) | |
| Water Solubility | Soluble (100 mg/ml) | |
| Vapor Pressure | 4.29E-05 mmHg at 25°C | |
| logP (Octanol/Water) | 0.44190 | |
| pKa | 2.21 ± 0.10 (Predicted) |
Section 10: Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing.
-
Chemical Stability: The product is stable under recommended storage conditions but may be sensitive to air.
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).
Section 11: Toxicological Information
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 4). The oral LD50 in rats is greater than 2000 mg/kg bw, indicating low acute toxicity.
-
Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2). Tests on rabbits showed slight irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Eye Irrit. 2A).
-
Respiratory/Skin Sensitization: No evidence of skin sensitization was found in guinea pig studies.
-
Germ Cell Mutagenicity: Not expected to be mutagenic.
-
Carcinogenicity: Not classified as a carcinogen by IARC or the U.S. EPA.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3).
Section 12: Ecological Information
Data on the ecotoxicological effects of this compound is limited. It is not expected to be harmful to aquatic life given its high water solubility. Users should prevent the material from being released into the environment.
Section 13: Disposal Considerations
Waste material must be disposed of in accordance with all applicable national, state, and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Section 14: Transport Information
This compound is generally not regulated as a dangerous good for transport by road (CFR), air (IATA), or sea (IMDG).
Section 15: Regulatory Information
This product is not known to contain any substances regulated under SARA Title III, CERCLA, or California Proposition 65. Users should consult local regulations for any specific reporting requirements.
Section 16: Other Information
The information provided in this document is based on the best available knowledge at the date of its publication and is intended to serve as a guide for safe handling, use, storage, and disposal. It is not to be considered a warranty or quality specification.
References
An In-depth Technical Guide to the Natural Occurrence and Isolation of Ethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glutamate, the ethyl ester of the ubiquitous amino acid L-glutamic acid, is an organic compound with emerging significance in the fields of biochemistry and pharmacology. While its precursor, L-glutamic acid, is well-studied for its role as a primary excitatory neurotransmitter and a key component of cellular metabolism, the natural occurrence, and biological activities of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in various biological and food matrices, detailed methodologies for its isolation and purification, and an exploration of its potential physiological roles. The information presented herein is intended to serve as a foundational resource for researchers investigating the biochemistry of this intriguing molecule and for professionals in drug development exploring its therapeutic potential.
Natural Occurrence of this compound
While not as widespread as its parent amino acid, evidence suggests that this compound is a naturally occurring compound, primarily found in fermented foods and beverages and certain biological systems. Its formation is often a result of enzymatic or non-enzymatic esterification of glutamic acid in the presence of ethanol.
Occurrence in Fermented Products
Fermentation processes, which involve the metabolism of microorganisms in the presence of sugars and amino acids, provide an ideal environment for the formation of various esters, including this compound.
-
Sake and Wine: Japanese sake, a fermented rice beverage, is known to contain a variety of amino acids and their derivatives. While comprehensive quantitative data for this compound in sake is limited, the presence of high concentrations of both glutamic acid (100-250 mg/L) and ethanol makes its formation plausible[1]. Similarly, wines, particularly those that undergo extended contact with yeast lees, may contain this compound, although specific concentrations are not well-documented in current literature.
-
Other Fermented Foods: A study by Dand newall et al. (2020) identified N-ethylglutamate (NEG) in commercially available Luria-Bertani (LB) broth, a common microbial growth medium containing yeast extract and tryptone[2]. This finding strongly suggests that this compound is present in yeast extracts and protein hydrolysates, which are common ingredients in many fermented food products.
Occurrence in Biological Systems
The same study that identified N-ethylglutamate in LB broth also found it at a significant concentration within Escherichia coli cells grown in this medium[2]. This indicates that bacteria can uptake and potentially metabolize this compound.
Formation Pathways
The formation of this compound in natural systems is believed to occur through two primary mechanisms:
-
Enzymatic Esterification: During fermentation, yeast and other microorganisms produce a variety of enzymes, including esterases, which can catalyze the reaction between an alcohol (ethanol) and a carboxylic acid (the gamma-carboxyl group of glutamic acid) to form an ester.
-
Non-Enzymatic (Chemical) Esterification: In acidic environments with a high concentration of ethanol, such as in certain fermented beverages, the direct acid-catalyzed esterification of glutamic acid can occur over time.
The following diagram illustrates the general formation pathway of this compound.
Figure 1: General formation pathway of this compound.
Quantitative Data
To date, direct quantitative analysis of this compound in a wide range of natural products is limited. The most definitive data comes from the study of E. coli and its growth medium.
| Sample Matrix | Concentration | Reference |
| Luria-Bertani (LB) Broth | 160 µM | [2] |
| Escherichia coli BL21 cells (grown on LB broth) | ~4 mM | [2] |
Isolation and Purification
The isolation and purification of this compound from complex natural matrices require a multi-step approach that leverages its physicochemical properties. The following provides a general experimental protocol based on established techniques for amino acid esters.
General Experimental Protocol for Isolation
This protocol outlines a general strategy for the isolation of this compound from a liquid matrix such as a fermented beverage.
-
Sample Preparation:
-
Centrifuge the sample to remove particulate matter.
-
Adjust the pH of the supernatant to ~3.0 with a suitable acid (e.g., HCl) to protonate the amino group of this compound.
-
-
Solid-Phase Extraction (SPE):
-
Objective: To remove interfering compounds and concentrate the analyte.
-
Stationary Phase: A strong cation exchange (SCX) sorbent is recommended.
-
Procedure:
-
Conditioning: Condition the SCX cartridge with methanol followed by equilibration with acidified water (pH ~3.0).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with acidified water to remove neutral and anionic compounds. A subsequent wash with a low-concentration organic solvent (e.g., 5% methanol in water) can help remove weakly bound impurities.
-
Elution: Elute the this compound with a basic solution (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the amino group, releasing it from the sorbent.
-
-
-
Solvent Evaporation:
-
Evaporate the elution solvent under a stream of nitrogen or using a rotary evaporator to concentrate the sample.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: To achieve high-purity isolation of this compound.
-
Column: A reversed-phase C18 column is a suitable choice.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used to monitor the elution of the compound.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
-
Final Purification and Characterization:
-
Pool the collected fractions and evaporate the solvent.
-
The purity of the isolated compound should be confirmed using analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
-
The following diagram illustrates the workflow for the isolation of this compound.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl Glutamate Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction to Thermogravimetric Analysis and Ethyl Glutamate Stability
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial in the pharmaceutical and materials science fields for determining the thermal stability, decomposition kinetics, and composition of materials.
This compound, the ethyl ester of glutamic acid, is an important intermediate in organic synthesis and a component in various polymers and pharmaceutical formulations.[1] Understanding its thermal stability is critical for defining storage conditions, processing parameters, and predicting its shelf-life and behavior in drug delivery systems. While specific TGA data for this compound is scarce, the thermal degradation of amino acids and their esters generally proceeds via two main pathways: deamination and decarboxylation.[2] The stability can be influenced by factors such as the side chain and the presence of functional groups.[3]
General Principles of Amino Acid Thermal Decomposition
The thermal degradation of amino acids is a complex process that is highly dependent on the specific structure of the amino acid.[2] Key reactions involved in the decomposition of amino acids at elevated temperatures include:
-
Decarboxylation: The removal of a carboxyl group, releasing carbon dioxide.
-
Deamination: The removal of an amine group, releasing ammonia.
The relative dominance of these pathways is influenced by the amino acid's side chain. For glutamic acid and its derivatives, the presence of the second carboxyl group can influence the degradation mechanism. It has been noted that glutamic acid is considered an "easy-to-degrade" amino acid.[3]
Projected Thermogravimetric Profile of this compound
Based on the general knowledge of amino acid thermal stability, a TGA curve for this compound under an inert atmosphere (e.g., nitrogen) would be expected to show:
-
An initial stable region: Where no significant mass loss occurs.
-
A primary decomposition stage: This would likely correspond to the loss of the ethyl group and/or decarboxylation and deamination. The onset temperature for this decomposition would be a key indicator of its thermal stability.
-
Further decomposition stages: At higher temperatures, the remaining organic structure would continue to degrade.
-
A final residual mass: This would correspond to any non-volatile char formed during the decomposition process.
The melting point of L-Glutamic acid 5-ethyl ester is reported to be 179°C with decomposition, suggesting that thermal degradation begins at or near this temperature.
Data Presentation
As no specific experimental data for the TGA of this compound was found, the following table provides a template for how such data should be structured for clear comparison.
| Parameter | Value (°C) | Mass Loss (%) | Atmosphere | Heating Rate (°C/min) |
| Onset of Decomposition (Tonset) | Data Not Available | Nitrogen | 10 | |
| Peak Decomposition Temperature (Tpeak) | Data Not Available | Nitrogen | 10 | |
| Final Residue at 600°C | Data Not Available | Nitrogen | 10 | |
| Onset of Decomposition (Tonset) | Data Not Available | Air | 10 | |
| Peak Decomposition Temperature (Tpeak) | Data Not Available | Air | 10 | |
| Final Residue at 600°C | Data Not Available | Air | 10 |
Experimental Protocols
The following provides a detailed, generalized methodology for performing a thermogravimetric analysis on a solid organic compound like this compound.
Objective: To determine the thermal stability and decomposition profile of this compound using thermogravravimetric analysis.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen and/or dry air
-
Microbalance
-
This compound sample (powder form)
-
Alumina or platinum sample pans
Experimental Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.
-
Experimental Conditions:
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment. Alternatively, use dry air for an oxidative environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Quantify the percentage of mass loss at each decomposition step and the final residual mass.
-
Mandatory Visualizations
Caption: A generalized workflow for conducting a thermogravimetric analysis experiment.
Caption: Postulated thermal degradation pathways for this compound.
References
Methodological & Application
Application Notes and Protocols: Ethyl Glutamate Derivatives as Chiral Precursors in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glutamate, a derivative of the naturally occurring amino acid L-glutamic acid, serves as an inexpensive and versatile chiral building block in asymmetric synthesis.[1] While not employed as a traditional chiral auxiliary that is temporarily attached and later removed, its inherent chirality is frequently utilized in its cyclized form, ethyl pyroglutamate. This rigid lactam structure provides a valuable scaffold for introducing new stereocenters with a high degree of stereocontrol.[1] The functionalization of ethyl pyroglutamate, particularly at the C4 position, allows for the synthesis of a wide array of complex chiral molecules, including analogues of natural products and pharmaceutically active compounds.[2][3][4]
These application notes provide an overview of the use of ethyl pyroglutamate in asymmetric synthesis, with a focus on stereoselective alkylation and conjugate addition reactions. Detailed protocols for key transformations are provided to guide researchers in leveraging this chiral precursor for their synthetic needs.
Key Asymmetric Transformations
The primary strategies for introducing new stereocenters using the ethyl pyroglutamate scaffold involve the generation of an enolate from an N-protected pyroglutamate, followed by reaction with an electrophile. The stereochemical outcome of these reactions is influenced by the protecting group on the nitrogen, the reaction conditions, and the nature of the electrophile.
Asymmetric Alkylation of Ethyl Pyroglutamate
The diastereoselective alkylation of N-protected ethyl pyroglutamate is a powerful method for creating new carbon-carbon bonds at the C4 position. The reaction typically proceeds through the formation of a lithium enolate, which then reacts with an alkyl halide. The bulky N-protecting group, such as a tert-butoxycarbonyl (Boc) group, plays a crucial role in directing the approach of the electrophile, leading to high diastereoselectivity.
Synthesis of Chiral Pyroglutamic Acid Esters via Conjugate Addition
Catalytic asymmetric conjugate addition reactions provide an alternative and efficient route to highly functionalized chiral pyroglutamic acid esters. In these methods, a glycine imine ester or a related pronucleophile undergoes a Michael addition to an α,β-unsaturated ester. The subsequent intramolecular cyclization (lactamization) furnishes the pyroglutamate ring system. The stereochemistry of the newly formed stereocenters is controlled by a chiral catalyst, such as a silver-based catalyst with a chiral ligand. This approach allows for the stereodivergent synthesis of all four possible stereoisomers of a product by selecting the appropriate catalyst enantiomer and alkene geometry of the starting material.
Data Presentation
Table 1: Diastereoselective Double Alkylation of Ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate
| Entry | Electrophile (E) | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | CH₃I | 4,4-dimethyl | >99:1 | 75 |
| 2 | CH₂=CHCH₂Br | 4,4-diallyl | >99:1 | 80 |
| 3 | C₆H₅CH₂Br | 4,4-dibenzyl | >99:1 | 85 |
Data summarized from Ezquerra, J. et al. (1996). The Journal of Organic Chemistry.
Table 2: Silver-Catalyzed Asymmetric Conjugate Addition for the Synthesis of Chiral Pyroglutamic Acid Esters
| Entry | β-Substituent (R) | Alkene Geometry | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | E | 93 | >99:1 | 93 |
| 2 | 4-FC₆H₄ | E | 85 | >99:1 | 94 |
| 3 | 2-Thienyl | E | 98 | >99:1 | 96 |
| 4 | Cyclohexyl | E | 88 | >99:1 | 95 |
Data summarized from Kim, B. et al. (2021). Chemical Communications.
Experimental Protocols
Protocol 1: Diastereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate
This protocol describes the one-pot synthesis of 4,4-disubstituted pyroglutamates via stereoselective double alkylation.
Materials:
-
Ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate
-
Dry Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF)
-
Electrophile (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon atmosphere setup
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of ethyl (2S)-1-(tert-butoxycarbonyl)pyroglutamate (1.0 eq) in dry THF (approximately 0.07 M) stirred at -78 °C under an argon atmosphere, add a 1 M solution of lithium hexamethyldisilazide in THF (2.1 eq).
-
Stir the mixture at -78 °C for 15 minutes to ensure complete enolate formation.
-
Add the electrophile (2.0 eq) dissolved in a small amount of dry THF at -78 °C.
-
Stir the reaction mixture for 15 minutes at -78 °C and then allow it to warm to 25 °C and stir for an additional 2 hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Silver-Catalyzed Asymmetric Conjugate Addition and Lactamization
This protocol details a general procedure for the synthesis of chiral pyroglutamic acid esters using a chiral silver catalyst.
Materials:
-
β-substituted α,β-unsaturated perfluorophenyl ester
-
Glycine imine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester)
-
Silver acetate (AgOAc)
-
Chiral ligand (e.g., (S)-tol-BINAP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (1.0 M)
-
Standard glassware for anhydrous reactions
-
Argon atmosphere setup
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve silver acetate (5 mol%) and the chiral ligand (6 mol%) in dry THF. Stir the mixture at room temperature for 30 minutes.
-
Add the β-substituted α,β-unsaturated perfluorophenyl ester (1.0 eq) and the glycine imine ester (1.2 eq) to the catalyst solution.
-
Add DBU (20 mol%) to the reaction mixture.
-
Cool the mixture to -10 °C and stir for 12 hours.
-
Upon completion of the conjugate addition (monitored by TLC), add 1.0 M aqueous HCl to the reaction mixture and stir at room temperature for 2 hours to effect lactamization.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pyroglutamic acid ester by flash column chromatography.
Visualizations
References
Application of Glutamine Alternatives in Cell Culture Media Formulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is a critical amino acid in mammalian cell culture, serving as a primary energy source and a key building block for proteins and nucleotides.[1][2] However, L-glutamine is notoriously unstable in liquid media, spontaneously degrading into ammonia and pyroglutamate.[1] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and protein production.[3] This instability necessitates the search for stable alternatives to L-glutamine in cell culture media formulations. This document provides detailed application notes and protocols for utilizing L-glutamate and briefly discusses Nγ-Ethyl-L-glutamine (L-Theanine) as potential stable sources of glutamine for robust and reproducible cell culture.
While the focus of this document is on alternatives, it is important to note that direct supplementation with "ethyl glutamate" is not a widely documented practice in peer-reviewed literature for cell culture. The most closely related and commercially mentioned compound is Nγ-Ethyl-L-glutamine, also known as L-Theanine. Due to the limited availability of detailed protocols and quantitative data for Nγ-Ethyl-L-glutamine in general cell culture, this document will primarily focus on the well-documented use of L-glutamate as a substitute for L-glutamine.
The Rationale for Glutamine Alternatives
The primary motivation for replacing L-glutamine in cell culture media is to enhance process stability and consistency. The degradation of L-glutamine leads to:
-
Ammonia Toxicity: Elevated ammonia levels can inhibit cell growth, reduce viable cell density, and alter protein glycosylation patterns.
-
pH Instability: The production of ammonia can lead to an increase in the pH of the culture medium, requiring more frequent monitoring and adjustment.
-
Inconsistent Nutrient Availability: The concentration of available L-glutamine decreases over time, leading to variability in nutrient supply throughout the culture period.
Stable alternatives like L-glutamate and dipeptides such as L-alanyl-L-glutamine offer a solution by providing a steady supply of necessary metabolites without the concomitant production of toxic byproducts.
Section 1: L-Glutamate as a Direct Substitute for L-Glutamine
Many cell lines, including the industrially relevant Chinese Hamster Ovary (CHO) cells, possess glutamine synthetase activity, enabling them to synthesize L-glutamine from L-glutamate and ammonia. By providing L-glutamate in the medium, cells can regulate their intracellular L-glutamine levels, often resulting in reduced ammonia accumulation and a more stable culture environment.
Data Presentation: L-Glutamate vs. L-Glutamine in CHO Cell Culture
The following tables summarize quantitative data from studies comparing the use of L-glutamate and L-glutamine in CHO cell culture.
Table 1: Effect of Nitrogen Source on Peak Viable Cell Density (VCD) in CHO Cells
| Nitrogen Source (7 mM) | Carbon Source (20 mM) | Peak VCD (x 10^6 cells/mL) |
| L-Glutamine | Glucose | ~1.2 |
| L-Glutamate | Glucose | ~1.1 |
| L-Glutamine | Galactose | ~0.8 |
| L-Glutamate | Galactose | ~0.9 |
Data synthesized from studies on CHO cell batch cultures.
Table 2: Comparison of Metabolic Byproduct Accumulation in CHO Cells
| Nitrogen Source (7 mM) | Carbon Source (20 mM) | Peak Lactate (mM) | Peak Ammonia (mM) |
| L-Glutamine | Glucose | ~25 | ~9 |
| L-Glutamate | Glucose | ~20 | ~4 |
| L-Glutamine | Galactose | ~10 | ~13 |
| L-Glutamate | Galactose | ~5 | ~5 |
Data synthesized from studies on CHO cell batch cultures.
Signaling Pathways and Metabolic Workflows
The metabolic fate of glutamine and glutamate is central to cellular energy and biosynthesis. The process of glutaminolysis, where glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate, is a key pathway.
When evaluating glutamine alternatives, a structured experimental workflow is crucial for generating reliable and comparable data.
Experimental Protocols
Protocol 1: Direct Adaptation of CHO Cells to L-Glutamate Supplemented Medium
This protocol outlines a method for adapting adherent or suspension CHO cells from a standard L-glutamine-containing medium to a medium where L-glutamine is replaced with L-glutamate.
Materials:
-
Basal cell culture medium (glutamine-free)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
L-Glutamine solution (200 mM)
-
L-Glutamate solution (200 mM, pH adjusted to 7.0-7.4)
-
Trypsin-EDTA for adherent cells
-
Sterile culture flasks or shake flasks
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Initial Culture: Culture CHO cells in your standard L-glutamine-containing medium until they reach a healthy, exponential growth phase with >95% viability.
-
Adaptation - Step 1 (75:25 Ratio):
-
Prepare the adaptation medium by mixing 75% of the standard L-glutamine-containing medium with 25% of the L-glutamate-supplemented medium (basal medium with L-glutamate at the same final concentration as L-glutamine in the standard medium, e.g., 4 mM).
-
Passage the cells into this 75:25 medium at your standard seeding density.
-
Monitor cell growth and viability. Allow the cells to undergo at least two passages in this medium, or until the growth rate and viability are comparable to the control culture.
-
-
Adaptation - Step 2 (50:50 Ratio):
-
Prepare the adaptation medium with a 50:50 ratio of L-glutamine-containing and L-glutamate-supplemented media.
-
Passage the adapted cells from the previous step into this 50:50 medium.
-
Continue to monitor the culture and passage for at least two generations.
-
-
Adaptation - Step 3 (25:75 Ratio):
-
Prepare the adaptation medium with a 25:75 ratio of L-glutamine-containing and L-glutamate-supplemented media.
-
Passage the adapted cells into this medium and monitor for at least two passages.
-
-
Final Adaptation (100% L-Glutamate):
-
Passage the adapted cells into a medium containing 100% L-glutamate as the sole glutamine source.
-
At this stage, the cells should be fully adapted. Continue to monitor their growth, viability, and metabolic profiles (ammonia and lactate production) to confirm successful adaptation.
-
-
Cryopreservation: Once the cells are fully adapted and show stable growth characteristics, create a cell bank of the adapted cell line for future use.
Protocol 2: Batch Culture Evaluation of L-Glutamate Supplementation
This protocol describes a batch culture experiment to compare the performance of cells grown in L-glutamine versus L-glutamate-supplemented media.
Materials:
-
Adapted CHO cells (from Protocol 1) and control CHO cells.
-
L-glutamine-supplemented medium.
-
L-glutamate-supplemented medium.
-
Shake flasks or spinner flasks.
-
Instruments for measuring cell density, viability, glucose, lactate, and ammonia.
Procedure:
-
Inoculum Preparation: Expand the control and adapted CHO cells in their respective maintenance media to obtain a sufficient number of cells for the experiment. Ensure the cells are in the mid-exponential growth phase with high viability.
-
Experimental Setup:
-
Set up triplicate shake flasks for each condition (Control: L-glutamine; Test: L-glutamate).
-
Inoculate the flasks at a seeding density of 0.2 x 10^6 viable cells/mL in a final volume of 50 mL.
-
-
Incubation: Place the flasks in a shaking incubator at the appropriate speed (e.g., 120 rpm) and temperature (37°C) with a humidified atmosphere of 5% CO₂.
-
Sampling and Analysis:
-
Take a daily sample from each flask for analysis.
-
Measure viable cell density and viability using a cell counter.
-
Analyze the supernatant for glucose, lactate, and ammonia concentrations using appropriate biochemical analyzers.
-
If applicable, measure the concentration of the recombinant protein product.
-
-
Data Analysis:
-
Plot the time-course data for cell growth, viability, and metabolite concentrations.
-
Calculate specific growth rate, and specific consumption/production rates for key metabolites.
-
Statistically compare the performance of the two conditions.
-
Section 2: Nγ-Ethyl-L-glutamine (L-Theanine) - An Emerging Alternative
Nγ-Ethyl-L-glutamine, also known as L-Theanine, is a derivative of glutamine. While primarily studied for its neuroprotective effects, some suppliers suggest its utility in cell culture media to promote cell growth and viability, particularly in the production of monoclonal antibodies and recombinant proteins. It is proposed to be more stable than L-glutamine. However, there is a lack of comprehensive, peer-reviewed studies detailing its application and performance in common bioproduction cell lines like CHO.
Researchers interested in evaluating Nγ-Ethyl-L-glutamine should follow a systematic approach similar to the one outlined in the experimental workflow diagram and Protocol 2. It would be crucial to perform dose-response experiments to determine the optimal concentration for their specific cell line and process.
Conclusion
The instability of L-glutamine in liquid cell culture media presents a significant challenge for process consistency and can lead to the accumulation of toxic ammonia. L-glutamate serves as a well-documented and effective alternative for many cell lines, offering a more stable culture environment and reduced ammonia production. While other derivatives like Nγ-Ethyl-L-glutamine are emerging, further research is needed to fully characterize their benefits and establish standardized protocols for their use in bioproduction. The protocols and data presented here provide a framework for researchers to evaluate and implement stable glutamine alternatives to enhance the robustness and productivity of their cell culture processes.
References
Ethyl Glutamate: A Versatile Precursor in the Synthesis of Active Pharmaceutical Ingredients
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glutamate, an ester derivative of the non-essential amino acid L-glutamic acid, serves as a crucial and versatile building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a free amine and two ester groups (or a free carboxylic acid and one ester group in the case of monoesters), allows for a diverse range of chemical transformations. This makes it an attractive starting material for the construction of complex molecular architectures found in various therapeutic agents, including anticancer drugs, neuroactive compounds, and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in API synthesis.
Key Applications of this compound in API Synthesis
This compound and its diethyl ester are primarily utilized in two main areas of pharmaceutical synthesis: as a scaffold for building complex molecules and as a key component in peptide synthesis.
-
Scaffold for Complex Molecule Synthesis: The reactive sites on this compound allow for the introduction of various functional groups and the construction of heterocyclic rings, which are prevalent in many drug molecules. A notable application is in the synthesis of folic acid analogs and other antimetabolites used in cancer therapy.
-
Peptide Synthesis: L-glutamic acid diethyl ester hydrochloride is a commonly used building block in the synthesis of peptides.[1] The ester groups protect the carboxylic acid functionalities while the amine group participates in peptide bond formation.
Synthesis of Key Intermediates from L-Glutamic Acid
A common and efficient starting point for many API syntheses is the conversion of L-glutamic acid to its diethyl ester hydrochloride. This intermediate is then further functionalized.
Protocol 1: Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
This protocol describes the synthesis of L-glutamic acid diethyl ester hydrochloride from L-glutamic acid using triphosgene in ethanol.[2]
Materials:
-
L-Glutamic Acid
-
Ethanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas
-
30% aqueous sodium hydroxide solution (for trap)
-
500 mL four-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser (connected to a 30% aqueous sodium hydroxide trap), add 300 g of ethanol.
-
Add 14.7 g (0.10 mol) of L-glutamic acid and 25.0 g (0.08 mol) of triphosgene to the flask.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.
-
After the reaction is complete, cool the system to 20-25°C.
-
Purge the system with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.
-
Recover the excess triphosgene and ethanol by distillation.
-
To the residue, add 100 mL of methyl tert-butyl ether for pulping.
-
Filter the solid product and dry it to obtain L-glutamic acid diethyl ester hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 98.0% | [2] |
| Purity (LC) | 99.7% | [2] |
Experimental Workflow:
Caption: Workflow for the synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride.
Application in Anticancer Drug Synthesis
This compound derivatives are valuable precursors for the synthesis of various anticancer agents, particularly antimetabolites that interfere with folic acid metabolism.
Example 1: Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate
This compound is a key intermediate in the synthesis of methotrexate and other folic acid antagonists. The following protocol is based on a highly efficient two-step, one-pot synthesis.[3]
Starting Material: Diethyl N-(p-aminobenzoyl)-L-glutamate
Overall Reaction:
-
Benzylation and Methylation (One-Pot): The amino group of diethyl N-(p-aminobenzoyl)-L-glutamate is first protected by benzylation and then methylated.
-
Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 88% | |
| Reaction Time | 6 hours |
Logical Relationship of Synthesis:
Caption: Synthetic pathway for Diethyl N-[p-(methylamino)benzoyl]-L-glutamate.
Example 2: Precursor for Folic Acid Analogues
Dithis compound is a common starting material for introducing the glutamate moiety in the synthesis of folic acid analogues. For instance, in the synthesis of pteroyl-S-alkyl-DL-homocysteine sulfoximines, a novel class of anticancer agents, the glutamate portion is replaced with a derivatized homocysteine. While a detailed step-by-step protocol is not publicly available, the general strategy involves the coupling of a pteroic acid derivative with the desired amino acid ester, in this case, a derivative of ethyl homocysteine.
Another example is the synthesis of N-[p-(1-bromo-2-oxopropyl)benzoyl]-L-glutamate, an intermediate for dihydrofolic acid analogues. This synthesis starts from p-vinylbenzoic acid, which is first conjugated with dithis compound.
Synthetic Utility in Folic Acid Analogue Synthesis:
References
Application Notes & Protocols for the Quantification of Ethyl Glutamate in Microbial Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl glutamate is an ester of glutamic acid that can be found in various fermented products, contributing to their flavor profiles. In microbial fermentation processes, particularly those involving yeast or specific bacterial strains, the production of this compound can be an indicator of certain metabolic pathways or fermentation conditions.[1] Accurate quantification of this compound in the complex matrix of a fermentation broth is crucial for process optimization, quality control, and understanding its role in the final product characteristics.
This document provides detailed protocols for the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex matrices.[2] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also outlined. These protocols are intended as a comprehensive guide for developing and validating a robust analytical method.
Analytical Methodologies
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of small molecules like this compound.
-
LC-MS/MS is often preferred due to its high specificity and sensitivity, and it typically requires less sample derivatization compared to GC-MS.[2] This method is ideal for analyzing polar and thermally labile compounds directly from a liquid matrix.
-
GC-MS is a robust technique for volatile compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase volatility and thermal stability.[3]
This guide will focus primarily on the LC-MS/MS approach, with a summary of a GC-MS alternative.
Experimental Workflow & Visualization
The overall process for quantifying this compound involves sample preparation to isolate the analyte from the complex broth matrix, followed by instrumental analysis and data processing.
Detailed Experimental Protocols
Disclaimer: The following protocols are templates for method development and must be fully validated for the specific fermentation broth matrix being analyzed.
Protocol 1: LC-MS/MS Quantification of this compound
This protocol is designed for high sensitivity and specificity.
4.1.1 Materials and Reagents
-
This compound analytical standard (CAS: 1119-33-1)
-
Isotopically labeled internal standard (IS), e.g., this compound-d5 (if available)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
Autosampler vials
4.1.2 Sample Preparation The goal is to remove cells, proteins, and salts that can interfere with the analysis.
-
Cell Removal: Centrifuge 1 mL of the microbial fermentation broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.
-
Supernatant Collection: Carefully transfer 500 µL of the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the cell pellet.
-
Internal Standard Spiking: Add the internal standard solution to the supernatant to a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 1 mL of cold acetonitrile (-20°C) to the 500 µL of supernatant (a 2:1 ratio of ACN to sample). Vortex vigorously for 30 seconds to precipitate proteins.
-
Precipitate Removal: Incubate the mixture at -20°C for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Drying and Reconstitution: Carefully transfer the resulting supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.1.3 LC-MS/MS Instrumental Parameters
-
LC System: UPLC/HPLC system
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for polar compounds. A C18 column can also be tested.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient (Example for HILIC):
Time (min) %A %B 0.0 5 95 5.0 50 50 5.1 5 95 | 7.0 | 5 | 95 |
-
Mass Spectrometer: Triple Quadrupole (QqQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
4.1.4 MRM Transitions for this compound The molecular weight of this compound (C7H13NO4) is 175.18 g/mol . The protonated precursor ion [M+H]+ is m/z 176.2. Product ions must be determined by infusing a standard solution and optimizing fragmentation. Predicted transitions are provided below for method development.
| Analyte | Precursor Ion [M+H]+ | Product Ion (m/z) | Proposed Use | Collision Energy (eV) - Starting Point |
| This compound | 176.2 | 130.1 | Quantifier | 15 |
| This compound | 176.2 | 84.1 | Qualifier | 20 |
| This compound-d5 (IS) | 181.2 | 135.1 | Quantifier | 15 |
Protocol 2: GC-MS Quantification of this compound (Alternative)
This protocol requires derivatization to make the analyte volatile.
4.2.1 Sample Preparation & Derivatization
-
Perform steps 1-5 from the LC-MS/MS sample preparation protocol (4.1.2).
-
Evaporate the supernatant to complete dryness under nitrogen. The sample must be anhydrous for derivatization.
-
Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial tightly.
-
Heat the mixture at 70°C for 60 minutes.
-
Cool to room temperature before injection.
4.2.2 GC-MS Instrumental Parameters
-
GC System: Gas Chromatograph with an autosampler
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or Split 10:1, depending on concentration)
-
Oven Program:
-
Initial: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM. Ions will be specific to the silylated derivative of this compound and must be determined experimentally.
Data Presentation & Method Validation
A quantitative method must be validated to ensure it is accurate, precise, and reliable. The following parameters should be assessed.
Summary of Quantitative Performance (Target Values)
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method according to regulatory guidelines.
| Validation Parameter | Performance Metric | Typical Acceptance Criteria |
| Linearity | Coefficient of determination (R²) | ≥ 0.99 |
| Calibration Curve | Back-calculated concentrations | Within ±15% of nominal (±20% at LLOQ) |
| Accuracy | % Bias from nominal value | Within ±15% (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio (S/N) | ≥ 10, with acceptable accuracy and precision |
| Selectivity / Specificity | Interference in blank matrix | No significant peaks at the analyte retention time |
| Extraction Recovery | % Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Ion Suppression/Enhancement | Should be assessed and minimized |
| Stability | Analyte degradation | Within ±15% of initial concentration under various conditions (Freeze-thaw, short-term, long-term) |
Example Calibration Curve Data
A calibration curve should be prepared by spiking known concentrations of the this compound standard into a blank matrix (e.g., the base fermentation medium without microbial growth).
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 1 (LLOQ) | 0.005 |
| 5 | 0.024 |
| 20 | 0.101 |
| 50 | 0.248 |
| 100 | 0.505 |
| 250 | 1.256 |
| 500 (ULOQ) | 2.510 |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl glutamate. This compound, an ester of glutamic acid, is of interest in various fields, including food science, pharmacology, and clinical research. This protocol outlines a robust starting point for method development, including sample preparation, chromatographic conditions, and data analysis. The proposed method utilizes a reversed-phase C18 column with UV detection, a common and accessible setup in most analytical laboratories.
Introduction
This compound is the ethyl ester of glutamic acid, a key amino acid. Its analysis is crucial for understanding its metabolic fate, its role as a potential biomarker, or its concentration as a food additive. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound in various matrices. This application note details a proposed HPLC method, acknowledging that further validation is required to establish performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), and linearity for specific applications.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| pKa | ~2.21 (predicted) | [2] |
| logP | ~0.44 (predicted) | |
| UV Absorbance | Expected in the far-UV region (~200-210 nm) without a suitable chromophore for higher wavelengths. Derivatization is often required for enhanced UV or fluorescence detection. | |
| Solubility | Soluble in water. |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable mobile phase modifier)
-
Sample matrix (e.g., plasma, urine, food extract)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
Based on methods for similar amino acid esters, a reversed-phase method is proposed.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: The lack of a strong chromophore in this compound results in low UV sensitivity. For trace analysis, pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) should be considered to enable more sensitive fluorescence or UV detection at higher wavelengths.
Sample Preparation
The following is a general protocol for sample preparation. The specific steps may need to be optimized depending on the sample matrix.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase A. Perform serial dilutions to create calibration standards.
-
Sample Extraction (for biological fluids):
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Sample Extraction (for solid samples):
-
Homogenize the sample.
-
Extract a known weight of the sample with a suitable solvent (e.g., water or methanol).
-
Centrifuge and filter the extract.
-
Perform a solid-phase extraction (SPE) cleanup if necessary to remove interfering substances.
-
Data Presentation
Method validation would be required to determine the following quantitative parameters. The table below presents typical performance characteristics for HPLC analysis of similar amino acids and their derivatives, which can serve as a target for the validation of this method.
| Parameter | Expected Performance |
| Retention Time (t_R) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined (ng/mL to µg/mL range) |
| Limit of Quantification (LOQ) | To be determined (ng/mL to µg/mL range) |
| Precision (%RSD) | < 2% (intra-day), < 5% (inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationships in HPLC Method Development
Caption: Key parameter relationships in HPLC method development.
References
Application Notes and Protocols for the Enzymatic Synthesis of Peptides Using Ethyl Glutamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enzymatic synthesis of peptides offers a compelling alternative to traditional chemical synthesis methods, providing advantages such as high stereospecificity, milder reaction conditions, and reduced need for side-chain protection. This approach minimizes racemization and the use of hazardous reagents, making it an environmentally friendly and efficient method for peptide bond formation. Ethyl esters of amino acids, including ethyl glutamate, serve as effective acyl donors in these reactions. This document provides detailed protocols and application notes for the enzymatic synthesis of peptides utilizing this compound, with a focus on catalysis by enzymes like papain and thermolysin.
Section 1: Overview of Enzymatic Peptide Synthesis
Enzymatic peptide synthesis primarily operates under two distinct mechanisms: thermodynamic (equilibrium-controlled) and kinetic (kinetically-controlled) approaches.
-
Thermodynamically Controlled Synthesis: In this approach, the equilibrium of the peptide bond hydrolysis reaction is reversed. This is typically achieved by altering the reaction conditions to favor synthesis over hydrolysis, such as by using organic solvents to reduce the water concentration or by precipitating the product.
-
Kinetically Controlled Synthesis: This method utilizes activated acyl donors, such as amino acid esters (e.g., this compound). The enzyme catalyzes the transfer of the acyl group from the ester to the amino group of a nucleophile (the amine component). This process is generally faster and less dependent on the equilibrium position.
The use of proteases like papain and thermolysin is common in these synthetic strategies. These enzymes exhibit broad substrate specificity, allowing for the formation of a variety of peptide bonds.[1][2][3]
Logical Workflow for Enzymatic Peptide Synthesis
Caption: General workflow for enzymatic peptide synthesis.
Section 2: Papain-Catalyzed Synthesis of Poly(L-Glutamic Acid)
Papain, a cysteine protease, is a versatile biocatalyst for the synthesis of peptides and polymers. It has been successfully employed for the polymerization of L-glutamic acid diethyl ester to produce poly(L-glutamic acid).[3]
Experimental Protocol
-
Materials:
-
L-glutamic acid diethyl ester hydrochloride
-
Papain
-
Citrate-phosphate buffer (pH 4-8)
-
Sodium hydroxide (for pH adjustment)
-
Mercaptoethanol (as a cysteine protease activator)
-
-
Substrate Solution Preparation:
-
Dissolve L-glutamic acid diethyl ester hydrochloride in the desired buffer to the final concentration (e.g., 1.0 M).
-
Adjust the pH of the solution to the desired value (e.g., pH 8.0) using sodium hydroxide.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of papain (e.g., 50 mg/mL) in the same buffer.
-
Add mercaptoethanol to the enzyme solution to a final concentration that activates the enzyme without being detrimental to the reaction.
-
-
Reaction Procedure:
-
Combine the substrate solution with the enzyme solution in a reaction vessel.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring.
-
Monitor the reaction for the formation of a precipitate, which indicates the synthesis of the polypeptide.
-
-
Product Recovery and Analysis:
-
After the desired reaction time (e.g., 2 hours), cool the reaction mixture to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water to remove unreacted substrates and enzyme.
-
Lyophilize the washed product to obtain the final polypeptide.
-
Characterize the product using techniques such as FT-IR spectroscopy and X-ray diffraction.
-
Quantitative Data for Papain-Catalyzed Polymerization
| Parameter | Value | Reference |
| Substrate | L-glutamic acid diethyl ester | [3] |
| Enzyme | Papain | |
| Substrate Concentration | 1.0 M | |
| Enzyme Concentration | 50 mg/mL | |
| pH | 8.0 | |
| Temperature | 40°C | |
| Reaction Time | 2 hours |
Section 3: Thermolysin-Catalyzed Dipeptide Synthesis
Thermolysin, a thermostable metalloproteinase, is known for its ability to catalyze the formation of peptide bonds involving hydrophobic amino acids. While specific examples using this compound as the primary acyl donor are not extensively detailed in the provided search results, a general protocol can be adapted based on its known substrate specificities. Thermolysin typically prefers a hydrophobic amino acid as the carbonyl group donor.
Experimental Protocol
-
Materials:
-
N-protected this compound (e.g., Z-Glu-OEt)
-
Amine component (e.g., L-Leucine amide)
-
Thermolysin
-
Tris-HCl buffer
-
Ethyl acetate (for biphasic systems)
-
HPLC-grade solvents for analysis
-
-
Reaction Setup (Aqueous-Organic Biphasic System):
-
Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 7-8).
-
Dissolve the N-protected this compound in an organic solvent like ethyl acetate.
-
Dissolve the amine component in the aqueous buffer.
-
Create a biphasic system by combining the organic and aqueous phases (e.g., 50% v/v).
-
-
Enzyme Addition and Incubation:
-
Dissolve thermolysin in the aqueous phase.
-
Initiate the reaction by mixing the two phases and adding the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with vigorous stirring to ensure adequate mixing of the phases.
-
-
Reaction Monitoring:
-
Withdraw aliquots from the reaction mixture at different time intervals.
-
Stop the enzymatic reaction in the aliquots by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to determine the concentration of substrates and the product.
-
-
Product Purification:
-
Once the reaction reaches the desired yield, stop the reaction.
-
Separate the organic and aqueous phases.
-
Purify the dipeptide product from the appropriate phase using column chromatography.
-
General Quantitative Parameters for Thermolysin-Catalyzed Synthesis
| Parameter | Typical Range | Reference |
| Acyl Donor Concentration | 10-100 mM | |
| Amine Component Concentration | 20-200 mM | |
| Enzyme Concentration | 1-10 mg/mL | |
| pH | 5.8 - 7.3 | |
| Temperature | 30-50°C | |
| Organic Co-solvent | 0-50% (v/v) |
Thermolysin Catalytic Mechanism
Caption: Simplified catalytic cycle of thermolysin.
Section 4: Concluding Remarks
The enzymatic synthesis of peptides using this compound as an acyl donor is a viable and advantageous method. The choice of enzyme, reaction conditions (pH, temperature, solvent), and substrate concentrations are critical parameters that must be optimized to achieve high yields. The protocols and data presented here provide a foundation for researchers to develop and refine their own enzymatic peptide synthesis strategies. Further exploration into enzyme engineering and the use of novel solvent systems can continue to enhance the efficiency and applicability of this technology in research and drug development.
References
Ethyl Glutamate as a Protecting Group for Glutamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl glutamate as a protecting group for the γ-carboxyl functional group of glutamic acid in peptide synthesis. The ethyl ester offers a stable and orthogonal protection strategy compatible with standard solid-phase peptide synthesis (SPPS) methodologies.
Introduction
In peptide synthesis, the reactive side chain of glutamic acid requires protection to prevent unwanted side reactions during peptide chain elongation. The ethyl ester of the γ-carboxyl group provides a robust protecting group that is stable under the conditions required for the removal of both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups from the α-amino group.[1][2][3] This orthogonality allows for the selective deprotection of the α-amino group for chain extension while the γ-carboxyl group remains protected. The subsequent removal of the ethyl ester can be achieved under specific basic conditions, offering a valuable tool for the synthesis of complex peptides.
Data Summary
The following tables summarize the key quantitative data associated with the protection of glutamic acid with an ethyl group and the synthesis of the corresponding Fmoc-protected amino acid derivative.
Table 1: Synthesis of γ-Ethyl L-Glutamate
| Reaction Step | Reagents & Conditions | Yield | Purity | Reference |
| Esterification | L-Glutamic acid, Anhydrous Ethanol, Sulfuric Acid (condensing agent), 45°C, 4 hours | 74-83% | Not Specified | [4] |
Table 2: Properties of N-α-Fmoc-L-glutamic acid γ-ethyl ester (Fmoc-Glu(OEt)-OH)
| Property | Value | Reference |
| Molecular Formula | C22H23NO6 | [5] |
| Molecular Weight | 397.4 g/mol | |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | - |
Experimental Protocols
Protocol 1: Protection of L-Glutamic Acid as γ-Ethyl L-Glutamate
This protocol describes the synthesis of γ-ethyl L-glutamate via Fischer esterification.
Materials:
-
L-Glutamic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethylamine
-
Anhydrous ethanol (for washing)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve 140 g of L-glutamic acid in 1400 ml of anhydrous ethanol.
-
Slowly add 112.8 g of 100% sulfuric acid to the solution while stirring.
-
Heat the solution to 45°C and stir for approximately four hours.
-
In a separate flask, prepare a solution of 238 ml of diethylamine in 800 ml of anhydrous ethanol.
-
After four hours, cool the reaction mixture to room temperature and slowly add the diethylamine solution while stirring. The temperature will increase to about 62°C.
-
Continue stirring and allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Filter the precipitate using a Buchner funnel and wash the solid with anhydrous ethanol to remove any sulfates.
-
Dry the product under vacuum to obtain γ-ethyl L-glutamate.
Expected Yield: 74-83%
Protocol 2: Synthesis of N-α-Fmoc-L-glutamic acid γ-ethyl ester (Fmoc-Glu(OEt)-OH)
This protocol outlines the procedure for the N-terminal protection of γ-ethyl L-glutamate with the Fmoc group.
Materials:
-
γ-Ethyl L-glutamate
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Sodium bicarbonate or Diisopropylethylamine (DIPEA)
-
Dioxane and water or Dichloromethane (DCM)
-
Ethyl acetate
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0.1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve γ-ethyl L-glutamate in a mixture of dioxane and water (1:1) or an appropriate organic solvent like DCM.
-
Add sodium bicarbonate (if using Fmoc-Cl) or DIPEA (if using Fmoc-OSu) to the solution to act as a base.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
If using an aqueous workup, remove the organic solvent under reduced pressure. Acidify the aqueous layer with 0.1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield pure Fmoc-Glu(OEt)-OH.
Note: While a specific yield for this reaction was not found in the literature, similar reactions for Fmoc protection of amino acids typically yield products in the range of 70-90%.
Protocol 3: Deprotection of the γ-Ethyl Ester Group in a Peptide
This protocol describes the selective removal of the γ-ethyl ester from a glutamic acid residue in a protected peptide, typically after solid-phase synthesis and cleavage from the resin.
Materials:
-
Protected peptide containing a Glu(OEt) residue
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
0.1 M HCl
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the protected peptide in a mixture of THF and water.
-
Add a 1.0 to 20 molar excess of lithium hydroxide to the solution.
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Stir the reaction mixture at room temperature and monitor the progress of the saponification by RP-HPLC.
-
Once the reaction is complete, neutralize the solution with 0.1 M HCl.
-
Remove the THF under reduced pressure.
-
Purify the resulting peptide with the free γ-carboxyl group by preparative RP-HPLC.
Note: The reaction time will vary depending on the peptide sequence and the steric hindrance around the ester group. It is crucial to monitor the reaction to avoid potential side reactions like racemization, although using lithium hydroxide is reported to minimize this risk.
Signaling Pathways and Workflows
Protection and Deprotection Workflow
The following diagram illustrates the overall workflow for using this compound as a protecting group in peptide synthesis.
Caption: Workflow for glutamic acid protection, synthesis, and deprotection.
Orthogonality in Peptide Synthesis
The ethyl ester protecting group for the glutamic acid side chain is orthogonal to both Fmoc and Boc protecting groups used for the α-amino group. This relationship is depicted in the following diagram.
Caption: Orthogonality of the ethyl ester protecting group.
Conclusion
The use of an ethyl ester to protect the γ-carboxyl group of glutamic acid offers a reliable and orthogonal strategy in peptide synthesis. The protection is achieved through straightforward esterification, and the resulting Fmoc-protected amino acid can be seamlessly incorporated into standard solid-phase peptide synthesis protocols. The selective removal of the ethyl group under mild basic conditions, such as with lithium hydroxide, allows for the synthesis of complex peptides with free carboxylic acid side chains, which is essential for various applications in drug development and biological research. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Fmoc-glu(oet)-OH | C22H23NO6 | CID 107039221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common impurities in ethyl glutamate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of ethyl glutamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl L-glutamate?
The most common and direct method for synthesizing ethyl L-glutamate is the Fischer esterification of L-glutamic acid with ethanol, using an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux to drive the equilibrium towards the formation of the monoester.
Q2: What are the primary impurities I should be aware of during ethyl L-glutamate synthesis?
The primary impurities that can form during the synthesis of ethyl L-glutamate include:
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Unreacted L-Glutamic Acid: Incomplete reaction can leave starting material in your product.
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Diethyl L-glutamate: Over-esterification can lead to the formation of the diester.
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Ethyl L-pyroglutamate: Intramolecular cyclization of either the starting material or the product, especially at elevated temperatures, can form this lactam impurity.[1][2][3][4][5]
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D-ethyl glutamate: If the starting L-glutamic acid contains some D-enantiomer, or if racemization occurs during the reaction, the D-isomer of the product will be present as an impurity.
Q3: How can I minimize the formation of the diester impurity, diethyl L-glutamate?
To minimize the formation of diethyl L-glutamate, it is crucial to control the reaction stoichiometry and time. Using a moderate excess of ethanol (often used as the solvent) is common, but prolonged reaction times or excessively high temperatures can favor the formation of the diester. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to stop the reaction once the formation of the monoester is maximized.
Q4: What reaction conditions favor the formation of ethyl pyroglutamate, and how can I avoid it?
The formation of ethyl pyroglutamate is an intramolecular cyclization that is promoted by heat. While heating is necessary for the esterification reaction, excessively high temperatures or prolonged heating can increase the rate of this side reaction. It is advisable to use the lowest effective temperature for the esterification and to monitor the reaction to avoid unnecessarily long reaction times.
Q5: My synthesis resulted in a racemic mixture. What could have caused this?
Racemization of the chiral center in glutamic acid can occur under harsh acidic or basic conditions, or at elevated temperatures. To minimize the formation of the D-isomer, it is important to use mild reaction conditions where possible and to carefully control the temperature. Additionally, ensure the starting L-glutamic acid is of high enantiomeric purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Use a larger excess of ethanol. - Ensure the acid catalyst is active and present in a sufficient amount. |
| Loss of product during workup. | - Optimize extraction and purification steps. - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. | |
| High Levels of Unreacted Glutamic Acid | Insufficient reaction time or temperature. | - Extend the reflux time. - Gradually increase the reaction temperature while monitoring for the formation of ethyl pyroglutamate. |
| Ineffective catalysis. | - Use a fresh, anhydrous acid catalyst. | |
| Significant Amount of Dithis compound Detected | Prolonged reaction time or excessive temperature. | - Monitor the reaction closely and stop it once the desired conversion to the monoester is achieved. - Consider using a milder acid catalyst or slightly lower reaction temperature. |
| Presence of Ethyl Pyroglutamate | Excessive heating. | - Reduce the reaction temperature. - Minimize the overall reaction time. |
| Detection of D-ethyl glutamate | Racemization during the reaction. | - Use milder acidic conditions if possible. - Carefully control the reaction temperature to avoid excessive heat. - Verify the enantiomeric purity of the starting L-glutamic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl L-Glutamate via Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl L-glutamate.
Materials:
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L-Glutamic Acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or dry HCl gas)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend L-glutamic acid in a generous excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude ethyl L-glutamate.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of L-ethyl glutamate, D-ethyl glutamate, and ethyl pyroglutamate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral column (e.g., DAICEL CROWNPAK CR-I (+), 3.0 x 150 mm, 5 µm)
-
UV Detector
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous perchloric acid solution (pH adjusted to 2.0-3.0) and acetonitrile (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a concentration of approximately 5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Order:
Based on typical chiral separations, the D-isomer is expected to elute before the L-isomer. Ethyl pyroglutamate, being a different chemical entity, will have a distinct retention time. A typical elution profile might be: D-ethyl glutamate, followed by L-ethyl glutamate, and then ethyl pyroglutamate.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin |
| Unreacted L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Incomplete reaction |
| Diethyl L-glutamate | C₉H₁₇NO₄ | 203.24 | Over-esterification |
| Ethyl L-pyroglutamate | C₇H₁₁NO₃ | 157.17 | Intramolecular cyclization |
| D-ethyl glutamate | C₇H₁₃NO₄ | 175.18 | Racemization or impure starting material |
Visualizations
References
Technical Support Center: Crystallization of Ethyl Glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of ethyl glutamate.
Troubleshooting Crystallization Issues
Crystallization of this compound can be influenced by various factors, from solvent choice to cooling rates. This section addresses specific problems you might encounter and offers potential solutions.
Problem 1: this compound is not crystallizing; it remains an oil or syrup.
This phenomenon, known as "oiling out," is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline structure.
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Cause A: High Solute Concentration or Rapid Supersaturation. The concentration of this compound in the solvent may be too high, or the solution is being cooled too quickly, leading to a rapid increase in supersaturation that favors the formation of an oil over crystals.
-
Solution A:
-
Dilution: Add a small amount of the primary (good) solvent to dissolve the oil.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often leads to oiling out.
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Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
-
Cause B: Inappropriate Solvent System. The polarity of the solvent system may be too high, keeping the this compound solvated even at lower temperatures.
-
Solution B:
-
Solvent Polarity Adjustment: Gradually add a less polar "anti-solvent" (in which this compound is less soluble) to the solution to reduce the overall polarity and induce precipitation. Common anti-solvents for this purpose include hexane or diethyl ether when using a more polar solvent like ethyl acetate or ethanol.
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Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, heptane) often yields better crystals.
-
Problem 2: The yield of crystals is very low.
A low yield can be frustrating and may be caused by several factors during the experimental process.
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Cause A: Incomplete Crystallization. A significant amount of this compound may remain dissolved in the mother liquor.
-
Solution A:
-
Cooling: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.
-
Concentration: Carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
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Anti-solvent Addition: Add a small amount of an anti-solvent to the mother liquor to decrease the solubility of this compound and induce further crystallization.
-
-
Cause B: Using too much solvent. Dissolving the crude this compound in an excessive amount of hot solvent will result in a significant portion remaining in the solution upon cooling.
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Solution B: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and will yield a greater amount of crystals upon cooling.
Problem 3: The resulting crystals are discolored or appear impure.
The goal of crystallization is purification. If the final product is not of the desired purity, the process needs to be optimized.
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Cause A: Impurities trapped in the crystal lattice. Rapid crystal growth can trap impurities within the crystal structure.
-
Solution A:
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of larger, purer crystals.
-
Recrystallization: Perform a second recrystallization of the obtained crystals.
-
-
Cause B: Presence of colored impurities.
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Solution B: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points are:
-
Single Solvents: Ethanol or ethyl acetate.
-
Mixed Solvents: A mixture of a polar solvent where this compound is soluble (like ethanol or ethyl acetate) and a non-polar solvent where it is less soluble (like hexane or heptane) is often effective. A common starting ratio is to dissolve the this compound in the minimal amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly turbid.
Q2: My this compound won't dissolve in the hot solvent. What should I do?
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Increase Solvent Volume: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves completely.
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Check Solvent Choice: You may have selected a solvent in which this compound is poorly soluble even at high temperatures. Refer to solubility data and consider a more suitable solvent.
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Presence of Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool and crystallize.
Q3: How can I induce crystallization if no crystals form after cooling?
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.
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Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.
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Concentration: Evaporate some of the solvent to increase the concentration of this compound and induce crystallization.
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Lower Temperature: Cool the solution to a lower temperature using a dry ice/acetone bath, but be cautious as this can sometimes lead to the precipitation of impurities as well.
Data Presentation
Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Solvents at Different Temperatures.
Disclaimer: The following data is for L-glutamic acid 5-methyl ester and should be used as an estimation for the solubility behavior of this compound. The actual solubility of this compound may vary.
| Temperature (K) | Water | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 283.15 | 0.0321 | 0.0010 | 0.0002 | 0.0002 | 0.0001 |
| 298.15 | 0.0426 | 0.0014 | 0.0002 | 0.0002 | 0.0001 |
| 313.15 | 0.0559 | 0.0018 | 0.0003 | 0.0003 | 0.0002 |
| 323.15 | 0.0667 | 0.0022 | 0.0003 | 0.0004 | 0.0002 |
Data adapted from: Fang, Y., et al. (2021). Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization of this compound
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Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask with a boiling chip.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the ice-cold mixed solvent system for washing.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for recrystallization.
Technical Support Center: Optimization of Ethyl Glutamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl glutamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of L-glutamic acid with ethanol.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in Fischer esterification is a common issue that can stem from several factors:
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid or hydrogen chloride) is crucial for protonating the carbonyl group of glutamic acid, making it more susceptible to nucleophilic attack by ethanol. Ensure the catalyst is added in the correct amount and is of appropriate concentration.
-
Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct.[1][2][3] Any water present in the reactants (glutamic acid, ethanol) or glassware will shift the equilibrium back towards the reactants, reducing the yield.[1][2] Use anhydrous ethanol and thoroughly dry all glassware before use.
-
Sub-optimal Temperature: The reaction requires heating to proceed at a reasonable rate. A temperature range of 30°C to 50°C is generally preferred when using sulfuric acid as a catalyst. Ensure the reaction mixture is heated to and maintained at the optimal temperature.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium. Reaction times can range from approximately one hour to six hours. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
Inefficient Mixing: Ensure the reaction mixture is being stirred effectively to promote contact between the reactants and the catalyst.
-
Issue 2: Presence of Unreacted Glutamic Acid in the Product
-
Question: My final product is contaminated with a significant amount of unreacted glutamic acid. How can I improve the conversion rate?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction. To drive the reaction to completion, consider the following:
-
Increase the Molar Excess of Ethanol: Using a large excess of the alcohol reactant shifts the reaction equilibrium towards the product side, according to Le Chatelier's principle. Ethanol can also serve as the solvent for the reaction.
-
Remove Water as it Forms: For reactions conducted in a solvent other than ethanol (e.g., toluene), a Dean-Stark apparatus can be used to remove water azeotropically as it is formed, thereby driving the reaction to completion.
-
Increase Reaction Time or Temperature: Extending the reaction time or moderately increasing the temperature (while monitoring for side reactions) can help push the reaction further towards the products.
-
Issue 3: Formation of Dithis compound as a Byproduct
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Question: I am observing the formation of the diester (dithis compound) in my product mixture. How can I minimize this side reaction?
-
Answer: The formation of dithis compound occurs when both carboxylic acid groups of glutamic acid react with ethanol. To favor the formation of the monoester:
-
Control Stoichiometry: Carefully control the molar ratio of glutamic acid to ethanol. While an excess of ethanol is needed to drive the reaction, a very large excess might favor the formation of the diester.
-
Optimize Reaction Time and Temperature: Shorter reaction times and milder temperatures may favor the formation of the monoester over the diester. Monitor the reaction closely to stop it once the desired product is maximized.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of L-glutamic acid with ethanol in the presence of an acid catalyst.
Q2: Which acid catalyst is best for this reaction?
A2: Both sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) are effective catalysts for the Fischer esterification of glutamic acid. The choice may depend on the specific experimental setup and desired reaction conditions.
Q3: What is the optimal temperature and reaction time for the synthesis?
A3: The optimal conditions can vary. When using sulfuric acid, a temperature of about 45°C for approximately four hours has been reported to give good yields. With hydrogen chloride, a lower temperature of around 20-30°C for about an hour may be sufficient. It is recommended to monitor the reaction progress to determine the optimal time.
Q4: How can I purify the synthesized this compound?
A4: Purification typically involves the following steps:
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Neutralization: After the reaction, the excess acid catalyst is neutralized by adding a base (e.g., diethylamine, pyridine, or sodium methylate) until the solution is faintly alkaline.
-
Precipitation and Filtration: The product, gamma-ethyl glutamate, often precipitates out of the solution upon cooling. The precipitate can then be collected by filtration.
-
Washing: The collected product should be washed with hot ethanol to remove any remaining halides or sulfates from the catalyst and other impurities.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC) is a simple and effective method to qualitatively track the disappearance of the starting material (glutamic acid) and the appearance of the product (this compound). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Data Presentation
Table 1: Reaction Conditions for Gamma-Ethyl Glutamate Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (hours) | Neutralizing Agent | Reported Yield (%) | Reference |
| Hydrogen Chloride | Glutamic Acid, Anhydrous Ethanol | 20-25 | ~1 | Diethanolamine | 74 | |
| Hydrogen Chloride | Glutamic Acid, Anhydrous Ethanol | 30 | ~1 | Diethylamine | 83 | |
| Sulfuric Acid | Glutamic Acid, Anhydrous Ethanol | 45 | ~4 | Diethylamine | 79.3 | |
| Sulfuric Acid | Glutamic Acid, Anhydrous Ethanol | Not Specified | Not Specified | Sodium Methylate | 80 | |
| Sulfuric Acid | Glutamic Acid, Anhydrous Ethanol | Not Specified | Not Specified | Pyridine | 33.6 |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Fischer Esterification
This protocol is based on the principles of Fischer esterification and procedures outlined in the literature.
Materials:
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L-glutamic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or anhydrous hydrogen chloride)
-
Diethylamine (or other suitable base for neutralization)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware (dried)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-glutamic acid in anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the stirring solution.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (e.g., 45°C) and maintain it for the specified time (e.g., 4 hours), ensuring continuous stirring.
-
Reaction Monitoring: (Optional) Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC.
-
Neutralization: After the reaction is complete, cool the mixture. Slowly add a solution of diethylamine in anhydrous ethanol to the reaction mixture until it tests faintly alkaline.
-
Product Precipitation and Isolation: The product, gamma-ethyl glutamate, should precipitate out of the solution. Cool the mixture further to maximize precipitation.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid with hot ethanol to remove any soluble impurities and residual salts.
-
Drying: Dry the purified product, for example, in a vacuum oven, to obtain the final gamma-ethyl glutamate.
Visualizations
Caption: Fischer esterification of L-glutamic acid.
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Understanding the Degradation Pathways of Ethyl Glutamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation pathways of ethyl glutamate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary degradation pathways for this compound under typical forced degradation conditions?
A1: this compound primarily degrades via two main pathways:
-
Hydrolysis: The ester bond of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding glutamic acid and ethanol.
-
Intramolecular Cyclization: Similar to glutamic acid and glutamine, the N-terminal amine can attack the ester carbonyl, leading to the formation of ethyl pyroglutamate through a cyclization reaction, especially under thermal stress. Further degradation of the hydrolysis product, glutamic acid, can also lead to the formation of pyroglutamic acid.
Q2: I am observing significant peak tailing for my this compound peak during HPLC analysis. What could be the cause and how can I fix it?
A2: Peak tailing for amine-containing compounds like this compound is common in reversed-phase HPLC. The likely cause is the interaction of the protonated amine group of your analyte with acidic silanol groups on the silica-based column packing material.
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the positively charged analyte.
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask the silanol groups and improve peak shape.
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.
Q3: My mass balance in the forced degradation study is below 90%. What are the possible reasons?
A3: A poor mass balance can be attributed to several factors:
-
Co-eluting Peaks: One or more degradation products may be co-eluting with the parent peak or with each other. Adjusting the mobile phase gradient or composition, or trying a different column chemistry, can help resolve these peaks.
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Formation of Volatile Degradants: Degradation may lead to the formation of volatile compounds (e.g., ethanol from hydrolysis) that are not retained on the column and are therefore not detected.
-
Precipitation of Degradants: A degradation product might be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your stressed samples for any particulates.
Q4: How can I confirm the identity of the degradation products?
A4: The most effective way to identify unknown degradation products is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By analyzing the mass-to-charge ratio (m/z) and the fragmentation pattern of the degradation peaks, you can propose and confirm their structures. For instance, the hydrolysis product, glutamic acid, would have a molecular weight of 147.13 g/mol , while the cyclized product, ethyl pyroglutamate, would have a molecular weight of 157.17 g/mol .
Degradation Pathway Diagrams
Caption: Primary degradation pathways of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from a forced degradation study of this compound. The extent of degradation is dependent on the specific conditions (temperature, concentration of stressing agent, and duration).
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~ 15% | Glutamic Acid |
| Basic Hydrolysis | 0.1 M NaOH | 4 | 25 | ~ 20% | Glutamic Acid |
| Oxidative | 3% H₂O₂ | 24 | 25 | ~ 10% | Oxidized derivatives |
| Thermal | Solid State | 48 | 80 | ~ 5% | Ethyl Pyroglutamate |
| Photolytic | ICH Q1B Option 1 | - | 25 | < 2% | Not significant |
Note: These are example values and actual degradation will vary based on experimental conditions.
| Degradation Product | Formation Condition | Typical % of Total Degradants |
| Glutamic Acid | Acidic and Basic Hydrolysis | > 80% |
| Ethyl Pyroglutamate | Thermal Stress | > 90% |
| Oxidized derivatives | Oxidative Stress | Variable |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.
-
Acidic Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the solution in a water bath at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Basic Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C) for 4 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in a petri dish and keep it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution and solid this compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and storing it at 5°C.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its major degradation products.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or MS detection)
-
Injection Volume: 10 µL
Experimental and Troubleshooting Workflows
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for HPLC peak tailing.
Addressing the instability of ethyl glutamate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of ethyl glutamate in aqueous solutions.
Troubleshooting Guides
Issue 1: Loss of this compound Concentration Over Time in Solution
-
Question: I prepared a stock solution of this compound in water, but the concentration appears to decrease over time when analyzed by HPLC. What could be the cause?
-
Answer: this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The ethyl ester bond can be hydrolyzed to form L-glutamic acid and ethanol. This reaction is accelerated at both acidic and alkaline pH and at higher temperatures.
-
Intramolecular Cyclization: The glutamate moiety can undergo cyclization to form pyroglutamic acid and ethanol. This is particularly favored under acidic conditions (pH 2-3.5) and at elevated temperatures.[1][2]
-
Troubleshooting Steps:
-
Confirm Degradation Products: Analyze your stored solution using HPLC or LC-MS to identify the presence of L-glutamic acid and/or pyroglutamic acid.
-
Review Solution pH: Measure the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts, potentially into a range that accelerates degradation.
-
Assess Storage Temperature: Confirm the storage temperature. Room temperature or higher will significantly increase the rate of degradation compared to refrigerated or frozen conditions.
Issue 2: Unexpected Peaks Appearing in Chromatogram
-
Question: When analyzing my this compound sample, I see extra peaks that were not present in the freshly prepared standard. What are these?
-
Answer: The unexpected peaks are likely the degradation products of this compound. The two most common are L-glutamic acid and pyroglutamic acid. Their retention times will differ from the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
-
A1: this compound has two main degradation pathways: hydrolysis to L-glutamic acid and ethanol, and intramolecular cyclization to pyroglutamic acid and ethanol. The dominant pathway is highly dependent on the pH and temperature of the solution.
-
-
Q2: What are the optimal storage conditions for an aqueous solution of this compound?
-
A2: For short-term storage (hours to a few days), it is recommended to store solutions at 2-8°C at a pH between 5.0 and 7.5. For long-term storage, freezing the solution at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The stability of the glutamate moiety is significantly influenced by pH. Acidic conditions (especially pH 2-3.5) promote the formation of pyroglutamic acid, while both acidic and alkaline conditions can catalyze the hydrolysis of the ethyl ester.[1] Maximum stability is generally observed in the neutral pH range.
-
-
Q4: Can I use a buffer to stabilize my this compound solution?
-
A4: Yes, using a buffer to maintain a pH between 5.0 and 7.5 can significantly improve stability. Phosphate or citrate buffers are commonly used. However, it is important to ensure the buffer components do not interfere with your downstream experiments or analytical methods.
-
-
Q5: How can I monitor the degradation of this compound?
-
A5: A stability-indicating HPLC method is the most common approach. This involves a chromatographic setup that can separate this compound from its potential degradation products (L-glutamic acid, pyroglutamic acid). Quantification of the decrease in the parent peak area and the increase in degradation product peaks over time allows for the determination of the degradation rate.
-
Data on Factors Affecting Stability
The stability of this compound is primarily influenced by pH and temperature. The following tables provide illustrative data based on the known behavior of L-glutamic acid and general principles of ester hydrolysis.
Table 1: Effect of pH on the Degradation of this compound in Aqueous Solution at 25°C (Illustrative Data)
| pH | Predominant Degradation Pathway | Estimated Half-life (t½) |
| 2.0 | Cyclization to Pyroglutamic Acid | Days |
| 4.0 | Mixed (Cyclization and Hydrolysis) | Weeks |
| 6.5 | Hydrolysis | Months |
| 8.0 | Hydrolysis | Weeks |
| 10.0 | Hydrolysis | Days |
Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution at pH 6.5 (Illustrative Data)
| Temperature (°C) | Relative Rate of Degradation |
| 4 | 1x (Baseline) |
| 25 | ~8-10x |
| 37 | ~20-25x |
| 60 | >100x |
Experimental Protocols
Protocol: HPLC Method for Assessing the Stability of this compound
This protocol outlines a reverse-phase HPLC method for separating and quantifying this compound and its primary degradation products.
1. Materials and Reagents:
-
This compound standard
-
L-glutamic acid standard
-
Pyroglutamic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
Phosphate or acetate buffer (for pH control of samples)
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous medium (e.g., water, buffer at a specific pH).
-
Divide the stock solution into aliquots for each time point and condition (e.g., different temperatures).
-
At each designated time point (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
-
If necessary, dilute the aliquot with the mobile phase A to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
4. Data Analysis:
-
Identify the peaks for this compound, L-glutamic acid, and pyroglutamic acid based on the retention times of the standards.
-
Integrate the peak areas for each compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to time zero.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound in aqueous solution.
Logical Relationship of Stabilization Strategies
Caption: Key strategies for enhancing the stability of this compound solutions.
References
Preventing side reactions in peptide synthesis involving ethyl glutamate
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions during peptide synthesis involving ethyl glutamate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using Fmoc-Glu(OEt)-OH in solid-phase peptide synthesis (SPPS)?
A1: The two most common side reactions when using Fmoc-Glu(OEt)-OH are:
-
Pyroglutamate Formation: This occurs when the N-terminal glutamic acid ethyl ester cyclizes to form a pyroglutamyl (pGlu) residue. This reaction is particularly prevalent if the N-terminal α-amino group is deprotected and exposed for an extended period, especially under basic or acidic conditions.[1][2][3] The formation of pyroglutamate blocks the N-terminus, preventing further chain elongation.[4]
-
Side-Chain Lactam Formation: The ethyl ester on the side chain of glutamic acid can react with a free amine group from another amino acid in the sequence (e.g., the side chain of lysine) to form a lactam-bridged peptide.[5] This is often a desired reaction for creating conformationally constrained peptides but is considered a side reaction if not intended.
Q2: How does pH influence the rate of pyroglutamate formation from N-terminal glutamic acid derivatives?
A2: The rate of pyroglutamate formation from N-terminal glutamic acid is significantly influenced by pH. The reaction is generally slower at a neutral pH (around 6.2) and is accelerated under both acidic (pH 4) and basic (pH 8) conditions. Therefore, careful control of pH during synthesis and purification is crucial.
Q3: Can the choice of coupling reagent affect the extent of pyroglutamate formation?
A3: Yes, the choice of coupling reagent and activation method can impact the rate of pyroglutamate formation. Using highly efficient and rapid coupling reagents can minimize the time the N-terminal amine is exposed, thereby reducing the opportunity for cyclization. For example, aminium/uronium-based reagents like HBTU or HATU are known for their fast coupling kinetics.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Full-Length Peptide
Possible Cause: Incomplete coupling or deprotection steps, or premature chain termination due to pyroglutamate formation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Deprotection | Perform a Kaiser test after the Fmoc-deprotection step. | A positive Kaiser test (blue color) confirms the presence of a free primary amine, indicating successful Fmoc removal. |
| 2. Optimize Coupling | - Use a highly efficient coupling reagent (e.g., HBTU, HATU).- Double couple the amino acid following the N-terminal Glu(OEt).- Monitor coupling completion with a Kaiser test (should be negative). | To ensure rapid and complete acylation of the N-terminal amine, minimizing its exposure time and the risk of pyroglutamate formation. |
| 3. Control Base Exposure | Minimize the time the peptide resin is exposed to the basic conditions of Fmoc deprotection. | Prolonged exposure to piperidine can promote pyroglutamate formation. |
| 4. Analyze Truncated Sequences | Use mass spectrometry to analyze byproduct masses. A mass loss of 46 Da (loss of ethanol) from the Glu(OEt) residue followed by 18 Da (loss of water) can indicate pyroglutamate formation. | To confirm if pyroglutamate formation is the cause of chain termination. |
Issue 2: Presence of an Unexpected Lactam-Bridged Peptide
Possible Cause: Unintended reaction between the glutamic acid ethyl ester side chain and a nucleophilic amino acid side chain (e.g., lysine).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Peptide Sequence | Identify any amino acids with nucleophilic side chains (e.g., Lys, Orn) that could react with the Glu(OEt) side chain. | To assess the potential for intramolecular cyclization. |
| 2. Use Orthogonal Protecting Groups | If a lactam bridge is not desired, protect the side chain of potentially reactive amino acids (e.g., use Boc for the lysine side chain). | To prevent the nucleophilic attack of the side-chain amine on the ethyl ester. |
| 3. Modify Coupling Conditions | Use coupling conditions that favor intermolecular over intramolecular reactions. This can include using pre-activated esters or performing the coupling at lower temperatures. | To reduce the likelihood of the side-chain reaction. |
| 4. Characterize the Byproduct | Use mass spectrometry and MS/MS fragmentation to confirm the presence and location of the lactam bridge. | To verify the structure of the unexpected product. |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation during Fmoc-SPPS of a Peptide with N-Terminal Glu(OEt)
Objective: To synthesize a peptide with an N-terminal glutamic acid ethyl ester while minimizing the formation of the pyroglutamate byproduct.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Glu(OEt)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the peptide chain up to the penultimate amino acid.
-
Final Coupling (Glu(OEt)):
-
Deprotect the N-terminal Fmoc group of the peptide-resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
Pre-activate a solution of Fmoc-Glu(OEt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a Kaiser test to ensure complete coupling (beads should be colorless).
-
-
Final Fmoc Deprotection:
-
Deprotect the N-terminal Fmoc-Glu(OEt) with 20% piperidine in DMF (2 x 7 minutes). Use slightly shorter deprotection times for this step.
-
Immediately wash the resin thoroughly with DMF to remove piperidine.
-
-
Coupling of the Subsequent Amino Acid:
-
Immediately proceed with the coupling of the next amino acid using a pre-activated solution as described in step 3.
-
-
Cleavage and Deprotection:
-
After completion of the sequence, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet, and dry.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to quantify the desired product and any pyroglutamate-containing byproduct.
Visualizations
Caption: Pathway of N-terminal pyroglutamate formation.
Caption: Workflow for intentional side-chain lactam bridge formation.
Caption: Troubleshooting logic for side reactions of this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite … [ouci.dntb.gov.ua]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
Technical Support Center: Reverse-Phase HPLC Analysis of Ethyl Glutamate
Welcome to our dedicated support center for optimizing the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of ethyl glutamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve common issues with peak shape and achieve reliable, high-quality chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC and why is it important for this compound analysis?
A: In an ideal HPLC analysis, the chromatographic peak for this compound should be symmetrical and Gaussian-shaped.[1] A perfect peak shape is crucial because it ensures accurate quantification, improves resolution from nearby peaks, and indicates a robust and reliable analytical method.[2] Distortions like peak tailing or fronting can compromise the accuracy of peak integration, reduce separation efficiency, and may lead to method failure in regulated environments.[1]
Q2: What are the most common peak shape problems encountered when analyzing this compound?
A: The most common issues are peak tailing, peak fronting, peak broadening, and split peaks.[2][3]
-
Tailing peaks are asymmetrical with a drawn-out tail on the right side.
-
Fronting peaks are the opposite, with a leading shoulder on the left side.
-
Broad peaks are wider than expected, which reduces sensitivity and resolution.
-
Split peaks occur when a single compound appears as two or more merged peaks.
Q3: Can the mobile phase pH cause poor peak shape for this compound?
A: Yes, the mobile phase pH is a critical factor. This compound is an ester of an amino acid and possesses ionizable groups. An inappropriate mobile phase pH can lead to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based C18 columns. These interactions can cause significant peak tailing. For ionizable compounds, controlling the pH with a suitable buffer is essential for achieving symmetrical peaks. Adjusting the pH to suppress the ionization of the analyte often improves retention and peak shape.
Q4: How does the sample solvent affect the peak shape of this compound?
A: The composition of the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including fronting and broadening. Whenever possible, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than or equal in strength to the mobile phase.
Troubleshooting Guide: Peak Shape Issues
This guide provides a systematic approach to diagnosing and resolving common peak shape problems in the reverse-phase HPLC analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem and can arise from chemical, instrumental, or column-related issues.
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing for this compound can be caused by several factors, including secondary chemical interactions, column overload, or issues with the HPLC system itself.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
| Potential Cause | Diagnostic Check & Solution | Data Summary / Key Considerations |
| Secondary Silanol Interactions | The primary amine group of this compound can interact with acidic silanol groups on the silica stationary phase, a common cause of tailing. Solution: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate to protonate the silanol groups and minimize interaction. Adding a competitive base like triethylamine (TEA) can also help, but may not be suitable for MS detection. | pH Effect on Analyte Retention As pH decreases, acidic analytes become protonated and more retained, while basic analytes may show varied behavior. Controlling pH is crucial for reproducibility. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing that often resembles a right-triangle. Solution: Dilute the sample or reduce the injection volume and reinject. If the peak shape improves and retention time increases slightly, overload was the issue. | Injection Volume Guidelines - Mass Overload: Caused by injecting too much analyte mass. - Volume Overload: Caused by injecting too large a volume, especially in a strong solvent. |
| Column Contamination/Deterioration | Accumulation of contaminants on the column frit or packing material can distort peaks. This often affects all peaks in the chromatogram. Solution: First, try backflushing the column. If that fails, flush with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If the problem persists, the column may need to be replaced. | Column Flushing Protocol 1. Disconnect column from the detector. 2. Flush with 50-100 column volumes of a strong, compatible solvent. 3. Equilibrate with the mobile phase before re-connecting. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing, or loose fittings between the injector, column, and detector can cause band broadening and tailing. Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID). Ensure all fittings are secure. | This effect is more pronounced for early-eluting peaks. |
Issue 2: Peak Fronting
Q: My this compound peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing and is often caused by injecting the sample in a solvent significantly stronger than the mobile phase or by column overload.
| Potential Cause | Diagnostic Check & Solution |
| Inappropriate Sample Solvent | If this compound is dissolved in a solvent with a higher percentage of organic modifier than the mobile phase, the analyte band can spread before reaching the column head. Solution: Prepare the sample in the mobile phase itself or in a solvent with a lower organic concentration. |
| Sample Overload | Very high concentrations of the analyte can lead to fronting. Solution: Dilute the sample and reinject. If the peak symmetry improves, overload was the likely cause. |
Issue 3: Peak Broadening
Q: My this compound peak is very broad, leading to poor sensitivity. How can I improve it?
A: Peak broadening can result from column inefficiency, extra-column effects, or improper mobile phase conditions.
Logical Relationships in Peak Broadening
References
Technical Support Center: Mitigating L-Glutamate Interference in Biochemical Assays
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate interference caused by L-glutamate in various biochemical assays.
Clarification: L-Glutamate vs. Ethyl Glutamate
It is important to distinguish between L-glutamate and this compound. L-glutamate is the biologically active amino acid that functions as a major excitatory neurotransmitter and plays a key role in cellular metabolism.[1][2] Due to its high endogenous presence in many biological samples, L-glutamate is a common source of interference in biochemical assays. This compound is an ester of glutamic acid and is not typically a direct interferent in the same way as L-glutamate. Interference issues in assays are predominantly associated with L-glutamate.
Frequently Asked Questions (FAQs)
Q1: In which types of biochemical assays is L-glutamate a common interferent?
A1: L-glutamate can be a significant interferent in assays where the detection chemistry is not entirely specific or where glutamate is a precursor or product of a related metabolic pathway being measured. Common examples include:
-
Glutamine Assays: Many glutamine assays are two-step processes that first convert glutamine to glutamate via the enzyme glutaminase. The glutamate is then measured.[3] High levels of endogenous glutamate in the sample will lead to an overestimation of the glutamine concentration.
-
Glutaminase Activity Assays: These assays measure the production of glutamate from glutamine. Pre-existing glutamate in the sample will result in a high background signal, reducing the assay's sensitivity and accuracy.[4]
-
Assays Using Glutamate Dehydrogenase (GDH): Assays that rely on GDH to measure other analytes can be affected if glutamate is present, as it is a substrate for this enzyme.[5]
-
Cell-Based Assays: In studies of neuronal cells or cancer cell lines, extracellular glutamate can act as a signaling molecule, potentially altering the cellular phenotype and confounding the results of cytotoxicity or metabolic assays.
-
Neurotransmitter Assays: When measuring other neurotransmitters, high physiological concentrations of glutamate can sometimes cause cross-reactivity or interfere with detection methods depending on the technology used.
Q2: What is the primary mechanism of L-glutamate interference in coupled enzymatic assays?
A2: The most common mechanism is direct substrate contribution. In coupled assays, a series of enzymatic reactions leads to a detectable signal (e.g., colorimetric, fluorescent, or luminescent). For instance, in many commercial glutamate detection kits, glutamate oxidase or glutamate dehydrogenase is used to produce an intermediate like hydrogen peroxide (H₂O₂) or NADH, which then generates the final signal. If a sample already contains high levels of L-glutamate, this will generate a strong signal that is not attributable to the analyte of interest, leading to a high background.
Q3: Can components of my cell culture medium interfere with glutamate assays?
A3: Yes, standard cell culture media like DMEM are often supplemented with L-glutamine. During cell culture, cells consume glutamine and secrete glutamate. Therefore, conditioned media can contain significant concentrations of both amino acids, which can interfere with assays measuring either component. It is crucial to use appropriate controls, such as fresh, unconditioned medium, to determine the background levels of glutamate.
Q4: Are there any non-enzymatic methods to reduce L-glutamate interference?
A4: While enzymatic degradation is the most specific method, other techniques can be employed, though they may be less specific:
-
Sample Dilution: A straightforward approach is to dilute the sample to a point where the glutamate concentration is below the detection limit of the assay, while the analyte of interest is still measurable. This requires that the analyte is present at a much higher concentration than the interfering glutamate.
-
Chromatographic Separation: Techniques like high-performance liquid chromatography (HPLC) can be used to separate glutamate from other sample components before quantification.
-
Dialysis/Buffer Exchange: For samples with high glutamate concentrations in a simple matrix, dialysis or buffer exchange using spin columns can help reduce the background level of small molecules like amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during biochemical assays due to L-glutamate interference.
Issue 1: High Background Signal in a Glutamine Assay
| Potential Cause | Recommended Solution |
| Endogenous L-glutamate in the sample. | Pre-treat the sample with a glutamate-degrading enzyme system before adding the glutaminase for glutamine detection. This removes the baseline glutamate signal. |
| L-glutamate contamination in reagents. | Use high-purity reagents and freshly prepared buffers. Run a "reagent blank" (containing all assay components except the sample) to check for contamination. |
| High concentration of coupling enzymes in the assay kit. | If using a kit with coupled enzymes like glutamate dehydrogenase, consider reducing their concentration to the minimum required for a robust signal, as this can sometimes lower the background. |
| Autofluorescence of test compounds (in fluorescent assays). | Run a control plate with the test compounds and all assay components except the enzyme to measure the compound's intrinsic fluorescence. Subtract this value from the experimental wells. |
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Variable glutamate secretion by cells. | Standardize cell seeding density and incubation times meticulously. Cell confluence can significantly impact metabolic rates and glutamate secretion. |
| L-glutamate in serum supplement (FBS). | Use dialyzed fetal bovine serum (FBS) to reduce the concentration of small molecules like amino acids. |
| Glutamate excitotoxicity affecting cell health. | In neuronal cultures, high glutamate can be toxic. If studying a process sensitive to excitotoxicity, consider using a glutamate-free medium or adding glutamate receptor antagonists as a control to see if they affect the outcome. |
| Test compound alters glutamate metabolism. | If your test compound is expected to affect cell metabolism, it may alter the rate of glutamine consumption and glutamate secretion. Measure glutamate levels in the medium at the end of the experiment to correlate with your assay results. |
Experimental Protocols
Protocol 1: Enzymatic Removal of Endogenous L-Glutamate from Samples
This protocol is designed to eliminate the background signal from pre-existing L-glutamate in samples intended for glutamine or glutaminase activity assays. The method uses glutamate oxidase, which converts glutamate to α-ketoglutarate and H₂O₂. The subsequent addition of catalase removes the H₂O₂, preventing it from interfering with downstream detection chemistries that might also produce H₂O₂.
Materials:
-
L-Glutamate Oxidase (GluOx)
-
Catalase
-
Assay Buffer (compatible with your main assay)
-
Biological Sample (e.g., cell culture supernatant, tissue lysate)
Procedure:
-
Reconstitute Enzymes: Prepare stock solutions of Glutamate Oxidase (e.g., 2 U/mL) and Catalase (e.g., 100 U/mL) in your assay buffer. Store on ice.
-
Sample Preparation: Thaw your biological samples and keep them on ice. If samples are turbid, centrifuge at 10,000 x g for 5 minutes and use the supernatant.
-
Pre-treatment Reaction:
-
In a microcentrifuge tube, add 50 µL of your sample.
-
Add 2 µL of Glutamate Oxidase stock solution.
-
Add 2 µL of Catalase stock solution.
-
Incubate at 37°C for 30 minutes. This allows for the complete degradation of endogenous glutamate.
-
-
Control Samples: Prepare a parallel set of samples where you add buffer instead of the enzymes to quantify the initial total glutamate + glutamine signal.
-
Proceed with Assay: After the 30-minute pre-treatment, the samples are ready for your primary assay (e.g., a glutamine detection assay). Follow the manufacturer's protocol for your assay kit.
Workflow for L-Glutamate Removal:
Caption: Workflow for enzymatic removal of L-glutamate from biological samples.
Quantitative Data Summary
Table 1: Kinetic Properties of Glutamate-Degrading Enzymes
This table summarizes the kinetic properties of enzymes that can be used to degrade L-glutamate. Lower Km values indicate a higher affinity for the substrate. This data can help in selecting the appropriate enzyme for specific applications.
| Enzyme | Substrate(s) | Km (mM) | Vmax | Optimal pH | Reference(s) |
| Glutamate Oxidase (LGOX) | L-Glutamate | - | 7.5 U/mg | 7.0 - 8.0 | , |
| Glutamate Dehydrogenase (GDH) | L-Glutamate | 0.65 - 250 | 7-fold higher for synthesis | ~8.75 | |
| Glutamate Pyruvate Transaminase (GPT) | L-Glutamate, Pyruvate | - | - | - | , |
Note: Kinetic parameters can vary significantly based on the enzyme source and assay conditions.
Signaling & Interference Pathways
Diagram 1: Interference Pathway in a Coupled Glutamine Assay
This diagram illustrates how endogenous L-glutamate interferes with a typical two-step glutamine assay, leading to an artificially inflated signal.
Caption: How endogenous L-glutamate bypasses Step 1 in a glutamine assay.
References
Technical Support Center: Overcoming Challenges in the Purification of Ethyl Glutamate
Welcome to the Technical Support Center for the purification of ethyl glutamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are crystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Often, a combination of these techniques is employed for optimal results.
Q2: I'm having trouble with the crystallization of this compound. What are the common issues?
A2: Common challenges in the crystallization of this compound include:
-
Poor crystal formation or oiling out: This can be caused by impurities, inappropriate solvent systems, or incorrect cooling rates.
-
Polymorphism: Similar to glutamic acid, this compound may exhibit different crystal forms (polymorphs) with varying stabilities and physical properties, which can affect filtration and drying[1][2].
-
Low yield: This can result from incomplete precipitation or loss of product during washing steps.
Q3: My column chromatography separation is not effective. What should I check?
A3: Ineffective separation during column chromatography can be due to several factors:
-
Inappropriate stationary or mobile phase: The choice of solvent system and adsorbent is critical for good separation[3].
-
Column overloading: Exceeding the binding capacity of the column leads to poor resolution.
-
Poorly packed column: Channels or cracks in the column bed can result in uneven flow and broad peaks.
-
Co-eluting impurities: Impurities with similar polarity to this compound can be difficult to separate[3].
Q4: What are the key challenges in the liquid-liquid extraction of this compound?
A4: Key challenges include:
-
Emulsion formation: This can make phase separation difficult and lead to product loss.
-
Poor partition coefficient: If the solubility of this compound in the desired solvent is low, extraction efficiency will be poor.
-
Impurity extraction: Co-extraction of impurities with similar solubility properties can occur.
Q5: How can I assess the purity of my final this compound product?
A5: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[4]. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out / No crystal formation | Impurities inhibiting crystallization. | - Pretreat the crude material with activated carbon to remove colored impurities.- Perform a preliminary purification step like extraction or a quick filtration through a silica plug. |
| Inappropriate solvent system. | - Experiment with different solvent/anti-solvent combinations.- Ensure the solvent for dissolution is used in a minimal amount. | |
| Cooling rate is too fast. | - Decrease the cooling rate to allow for gradual crystal formation.- Consider a seeded crystallization approach if you have pure crystals available. | |
| Low Crystal Yield | Product is too soluble in the mother liquor. | - Optimize the solvent/anti-solvent ratio to minimize solubility.- Ensure the crystallization mixture is cooled to a sufficiently low temperature. |
| Loss during washing. | - Wash the crystals with a cold, non-polar solvent in which this compound has low solubility.- Use a minimal amount of washing solvent. | |
| Different Crystal Morphologies (Polymorphism) | Influence of temperature and supersaturation. | - Carefully control the crystallization temperature, as different polymorphs can form at different temperatures.- Control the rate of supersaturation by adjusting the cooling rate or the rate of anti-solvent addition. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation / Peak Tailing | Inappropriate mobile phase. | - Optimize the solvent system by running thin-layer chromatography (TLC) with different solvent mixtures first.- Consider using a gradient elution instead of an isocratic one to improve separation of compounds with different polarities. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase. | |
| Column bed is cracked or has channels. | - Repack the column carefully to ensure a uniform bed.- For pre-packed columns, check for damage and replace if necessary. | |
| Product Elutes with Solvent Front | Mobile phase is too polar. | - Start with a less polar solvent system to allow for better retention of the compound on the column. |
| Product Does Not Elute | Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase to elute the compound.- Ensure the chosen solvent system is capable of eluting your compound based on TLC analysis. |
| Co-eluting Impurities | Impurities have similar polarity to the product. | - Try a different stationary phase with a different selectivity (e.g., alumina instead of silica, or a functionalized silica gel).- Consider a different purification technique, such as preparative HPLC, for difficult separations. |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking or agitation. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Centrifugation can also be effective in breaking emulsions. |
| Low Extraction Yield | Poor partition coefficient. | - Adjust the pH of the aqueous phase to suppress the ionization of this compound, making it more soluble in the organic phase.- Use a different extraction solvent with higher solubility for this compound.- Perform multiple extractions with smaller volumes of solvent. |
| Co-extraction of Impurities | Impurities have similar solubility. | - Perform a back-extraction by washing the organic layer with an aqueous solution at a pH where the impurities are ionized and soluble, while this compound remains in the organic phase.- Follow up with another purification technique like chromatography. |
Quantitative Data Summary
The following table summarizes yield data from a patented synthesis and purification process for gamma-ethyl glutamate.
| Reaction/Purification Step | Reagents | Yield (%) | Melting Point (°C) |
| Synthesis and Precipitation | Glutamic acid, Hydrogen chloride, Ethanol, Sodium methylate | 74% | - |
| Synthesis and Precipitation | Glutamic acid, Hydrogen chloride, Ethanol, Diethylamine | 83% | 179.9-180.3 |
| Synthesis and Precipitation | Glutamic acid, Sulfuric acid, Ethanol, Diethylamine | 79.3% | - |
Experimental Protocols
Protocol 1: Purification of gamma-Ethyl Glutamate by Precipitation
This protocol is adapted from a patented method.
1. Synthesis: a. To a solution of hydrogen chloride (60 g) in anhydrous ethanol (1 liter), add glutamic acid (100 g). b. Stir the resultant solution for 55 minutes at approximately 20-25 °C.
2. Precipitation: a. To the reaction solution, add a mixture of sodium methylate (193.3 g) in anhydrous ethanol (985 ml). The reaction mixture should test faintly alkaline. b. The temperature of the reaction will rise. After the addition is complete, cool the mixture to 30 °C.
3. Isolation and Washing: a. Filter the precipitated product. b. Wash the collected solid with anhydrous ethanol to remove any remaining halides. c. Dry the product. A yield of approximately 74% of gamma-ethyl glutamate can be expected.
Visualizations
General Workflow for this compound Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Enantiomerically Pure Ethyl Glutamate
Welcome to the Technical Support Center for the synthesis of ethyl glutamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important chiral molecule. Our focus is on providing strategies to minimize racemization and ensure the highest possible enantiomeric purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing L-ethyl glutamate, and which is most prone to racemization?
A1: The most common methods for synthesizing L-ethyl glutamate are the Fischer esterification (acid-catalyzed), thionyl chloride-mediated esterification, and carbodiimide-mediated coupling (e.g., Steglich esterification).
-
Fischer Esterification: This method involves reacting L-glutamic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). While it is a straightforward method, it is highly susceptible to racemization, especially with prolonged reaction times and elevated temperatures. For instance, the synthesis of dibenzyl glutamate, a similar ester, showed significant racemization in toluene at reflux, resulting in an enantiomeric excess (ee) of only 80.8%.[1]
-
Thionyl Chloride Method: This method involves the activation of the carboxylic acid groups with thionyl chloride to form an acyl chloride intermediate, which then reacts with ethanol. This method can be performed at lower temperatures, potentially reducing the risk of racemization.
-
Carbodiimide-Mediated Esterification (e.g., Steglich Esterification): This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). While generally mild, this method can also lead to racemization of aspartic and glutamic acid derivatives.
Q2: What are the key factors that influence racemization during the synthesis of this compound?
A2: Several factors can contribute to the loss of stereochemical integrity during the synthesis of this compound:
-
Temperature: Higher reaction temperatures significantly increase the rate of racemization.
-
Reaction Time: Prolonged exposure to reaction conditions that can induce racemization will lead to a lower enantiomeric excess.
-
Base: The presence of a base, especially a strong or sterically unhindered one, can facilitate the abstraction of the alpha-proton, leading to racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization. For acid-catalyzed esterification of glutamic acid, using a non-polar solvent like cyclohexane has been shown to prevent racemization, whereas toluene can lead to significant racemization.[1]
-
Activating Agent: The choice of activating agent for the carboxylic acid is critical. Some activating agents can lead to the formation of highly reactive intermediates that are more prone to racemization.
Q3: How can I minimize racemization during Fischer esterification?
A3: To minimize racemization during the Fischer esterification of L-glutamic acid with ethanol:
-
Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as a satisfactory conversion is achieved.
-
Choice of Solvent: As demonstrated with dibenzyl glutamate, using a non-polar solvent like cyclohexane to azeotropically remove water can be highly effective in preventing racemization.[1]
Q4: Are there alternative, milder methods to synthesize this compound with high enantiomeric purity?
A4: Yes, several strategies can be employed to synthesize this compound with minimal racemization:
-
N-Protection: Protecting the amino group of L-glutamic acid (e.g., with a Boc or Cbz group) can significantly reduce the susceptibility of the alpha-proton to abstraction, thereby minimizing racemization during the esterification of the carboxylic acid groups.
-
Thionyl Chloride at Low Temperature: Performing the esterification using thionyl chloride in ethanol at low temperatures (e.g., 0 °C to room temperature) can be a milder alternative to the high temperatures often used in Fischer esterification.
-
Steglich Esterification with Optimization: While DCC/DMAP can cause racemization, optimizing the reaction conditions, such as using a sterically hindered base or performing the reaction at low temperatures, can help to mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee%) | High reaction temperature. | Lower the reaction temperature. For Fischer esterification, consider running the reaction at the lowest effective temperature. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | |
| Inappropriate solvent. | For acid-catalyzed esterification, switch to a non-polar solvent like cyclohexane to facilitate water removal at a lower temperature.[1] | |
| Strong base used for neutralization or workup. | Use a mild base for neutralization, or perform an acidic workup to avoid exposure to basic conditions. | |
| Racemization during workup. | Ensure that the workup conditions are mild and avoid prolonged exposure to acidic or basic conditions at elevated temperatures. | |
| Incomplete Reaction | Insufficient catalyst. | Increase the amount of acid catalyst in Fischer esterification or the coupling agent in Steglich esterification. |
| Water not effectively removed (Fischer esterification). | Use a Dean-Stark apparatus to azeotropically remove water. Ensure the solvent forms an azeotrope with water (e.g., cyclohexane, toluene). | |
| Low reaction temperature. | If racemization is not a concern with the chosen method, a moderate increase in temperature can improve the reaction rate. | |
| Formation of Diethyl Ester | Reaction conditions favor diesterification. | In methods aiming for the monoester, carefully control the stoichiometry of the reagents and the reaction time. |
| In Fischer esterification, both carboxylic acids are esterified. | This is the expected product in a simple Fischer esterification of glutamic acid with excess ethanol. To obtain the monoester, protection strategies are required. |
Data on Racemization in Glutamate Ester Synthesis
While specific quantitative data for the racemization of this compound under various conditions is sparse in the literature, the following table provides data for the closely related dibenzyl glutamate, which serves as a valuable indicator of the effect of solvent on racemization during acid-catalyzed esterification.
| Solvent | Product | Enantiomeric Excess (ee%) | Reference |
| Toluene | (S)-Dibenzyl glutamate p-toluenesulfonate | 80.8% | [1] |
| Cyclohexane | (S)-Dibenzyl glutamate p-toluenesulfonate | Enantiomerically Pure |
Experimental Protocols
Protocol 1: Synthesis of L-Dithis compound Hydrochloride via Thionyl Chloride (Minimized Racemization Potential)
This method utilizes thionyl chloride for the esterification, which can often be performed under milder conditions than traditional Fischer esterification.
Materials:
-
L-Glutamic acid
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend L-glutamic acid (1.0 eq) in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 60-65 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and purge with nitrogen gas to remove any residual HCl and SO₂.
-
Concentrate the solution under reduced pressure to remove excess ethanol and thionyl chloride.
-
To the resulting oily residue, add methyl tert-butyl ether and stir to induce precipitation of the product.
-
Collect the white solid by filtration, wash with MTBE, and dry under vacuum to yield L-dithis compound hydrochloride.
Note: While a protocol exists for a similar reaction at 70-75°C, lower temperatures are recommended to minimize racemization. A study on the esterification of oxidized L-glutathione using thionyl chloride in ethanol was conducted at 4°C.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T).
Mobile Phase:
-
A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).
Procedure:
-
Prepare a standard solution of racemic DL-ethyl glutamate to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized L-dithis compound hydrochloride in the mobile phase.
-
Inject the samples onto the chiral column and monitor the elution profile at a suitable wavelength (e.g., 205 nm).
-
Calculate the enantiomeric excess (ee%) using the peak areas of the L- and D-enantiomers: ee% = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100
A specific method for the separation of L-glutamic acid diethyl ester hydrochloride and its optical isomer uses a silica gel chiral column with a mobile phase of aqueous perchloric acid solution and acetonitrile.
Visualizing the Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of L-ethyl glutamate with a focus on minimizing racemization.
References
Validation & Comparative
A Comparative Analysis of Ethyl Glutamate and Methyl Glutamate Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between closely related molecules is paramount for experimental design and interpretation. This guide provides a comparative analysis of the reactivity of ethyl glutamate and mthis compound, focusing on their synthesis and hydrolysis. The information presented is supported by established chemical principles and analogous experimental data.
This guide will delve into the synthesis of these two glutamate derivatives, outline experimental protocols for their preparation and hydrolysis, and compare their expected reactivity based on steric and electronic effects.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of L-ethyl glutamate and L-mthis compound is presented below for easy comparison. These properties can influence their solubility, handling, and reactivity in various experimental settings.
| Property | This compound | Mthis compound |
| CAS Number | 1119-33-1 | 1499-55-4 |
| Molecular Formula | C₇H₁₃NO₄ | C₆H₁₁NO₄ |
| Molecular Weight | 175.18 g/mol | 161.16 g/mol |
| Melting Point | ~198 °C (decomposes) | ~178 °C (decomposes) |
| Boiling Point | 337.9 °C at 760 mmHg | 326.5 °C at 760 mmHg |
| Solubility in Water | Soluble | Soluble |
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and mthis compound lies in the susceptibility of their ester functional groups to nucleophilic attack, most notably in hydrolysis reactions. This reactivity is governed by a combination of steric and electronic effects.
Steric Effects: The ethyl group in this compound is larger and more sterically hindering than the methyl group in mthis compound. In a nucleophilic acyl substitution reaction like hydrolysis, the incoming nucleophile (e.g., a water molecule or a hydroxide ion) must approach the electrophilic carbonyl carbon of the ester. The bulkier ethyl group presents a greater physical barrier to this approach compared to the smaller methyl group.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect tends to slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. The ethyl group has a slightly stronger electron-donating inductive effect than the methyl group.
Overall Reactivity in Hydrolysis: In the context of acid- or base-catalyzed hydrolysis, the steric effect is generally the more dominant factor in determining the relative rates of reaction for simple alkyl esters. The greater steric hindrance of the ethyl group in this compound makes the transition state of the hydrolysis reaction higher in energy compared to that of mthis compound. Consequently, This compound is expected to hydrolyze more slowly than mthis compound under identical conditions.
Experimental Protocols
Detailed methodologies for the synthesis and hydrolysis of ethyl and mthis compound are provided below. These protocols are based on established laboratory procedures.
Synthesis of L-Glutamic Acid 5-Ethyl Ester (this compound)
This protocol describes the acid-catalyzed esterification of L-glutamic acid with ethanol.
Materials:
-
L-Glutamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend L-glutamic acid (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.2 equivalents) or thionyl chloride (1.2 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in water and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of L-Glutamic Acid 5-Methyl Ester (Mthis compound)
This protocol outlines the acid-catalyzed esterification of L-glutamic acid with methanol.
Materials:
-
L-Glutamic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend L-glutamic acid (1 equivalent) in methanol (5-10 equivalents).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.2 equivalents) or thionyl chloride (1.2 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the resulting residue in water and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield crude mthis compound.
-
Purify the product as necessary by recrystallization or column chromatography.
Comparative Hydrolysis of Ethyl and Mthis compound (A Representative Protocol)
This protocol provides a framework for comparing the rates of acid-catalyzed hydrolysis of ethyl and mthis compound.
Materials:
-
This compound
-
Mthis compound
-
1 M Hydrochloric acid (HCl)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Prepare solutions of this compound and mthis compound of the same concentration in 1 M HCl.
-
Place the flasks containing the reaction mixtures in a constant temperature water bath (e.g., 50 °C).
-
At regular time intervals (e.g., every 15 minutes), withdraw a known volume (e.g., 5 mL) of the reaction mixture from each flask.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.
-
Titrate the unreacted HCl and the glutamic acid formed with the standardized NaOH solution using phenolphthalein as an indicator.
-
Record the volume of NaOH used.
-
Continue taking samples at regular intervals for a period sufficient to observe a significant change in the concentration of the reactants.
-
The rate of hydrolysis can be determined by plotting the concentration of the remaining ester or the formed glutamic acid against time. A comparison of the rate constants for the two esters will provide a quantitative measure of their relative reactivity.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and hydrolysis experiments described above.
References
A Comparative Guide to the Quantitative Determination of Ethyl Glucuronide
The accurate quantification of ethyl glucuronide (EtG), a direct metabolite of ethanol, is crucial for researchers, scientists, and drug development professionals in monitoring alcohol consumption. This guide provides an objective comparison of prevalent analytical methods for EtG determination, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of EtG include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and immunoassay. While immunoassays serve as a rapid screening tool, chromatographic methods are considered the gold standard for confirmation and precise quantification.[1][2]
Key Performance Characteristics of Quantitative Methods for EtG Determination:
| Method | Matrix | Sample Preparation | Linearity | Limit of Quantification (LOQ) | Recovery | Precision (CV%) |
| LC-MS/MS | Hair | Ultrasonication, Solid-Phase Extraction (SPE) | 25-2000 pg/mg | 51 pg/mg[3][4] | 96%[3] | < 11.7% |
| UPLC-MS/MS | Hair | M3® Reagent Incubation | LOQ-300 pg/mg | 5 pg/mg | - | < 20% |
| LC-MS/MS | Urine | Dilution and Direct Injection | 0.1-200 mg/L | 0.1 mg/L | - | < 10.6% |
| LC-MS/MS | Urine | Solid-Phase Extraction (SPE) | - | <0.1 mg/L | - | < 2.2% |
| GC-MS | Urine | Solid-Phase Extraction (SPE) | 30-5000 ng/mL | 150 ng/mL | 78-84% | - |
| GC-MS | Serum | Phospholipid Removal, SPE | - | 210 ng/mL | 78-86% | - |
| GC-MS/MS | Urine | Solid-Phase Extraction (SPE) | 10-10000 ng/mL | 10 ng/mL | - | < 20% |
| GC-MS/MS | Serum | Solid-Phase Extraction (SPE) | 5-1000 ng/mL | 10 ng/mL | - | < 20% |
| Immunoassay | Urine | - | 100-2000 ng/mL (semi-quantitative) | 100 ng/mL | - | - |
CV: Coefficient of Variation
Metabolic Pathway of Ethanol to Ethyl Glucuronide
Ethanol is primarily metabolized in the liver. A small fraction undergoes conjugation with activated glucuronic acid (UDPGA), a reaction catalyzed by UDP-glucuronosyltransferase (UGT), to form ethyl glucuronide. EtG is a water-soluble metabolite excreted in urine, making it a valuable biomarker for recent alcohol consumption.
Metabolic formation of Ethyl Glucuronide (EtG).
Experimental Protocols
LC-MS/MS Method for EtG in Hair
This method provides high sensitivity and selectivity for the determination of EtG in hair samples.
a. Sample Preparation:
-
Wash hair samples to remove external contaminants.
-
Pulverize or cut the hair into small segments.
-
Incubate a 25 mg aliquot of hair with a deuterated internal standard (e.g., D5-EtG).
-
Perform extraction via ultrasonication in water or incubation with a specialized reagent like M3®.
-
Clean up the extract using solid-phase extraction (SPE) with aminopropyl columns.
b. Chromatographic Conditions:
-
Column: Polar-endcapped phenyl-hexyl-RP-phase or equivalent.
-
Mobile Phase: Gradient elution with a mixture of aqueous ammonium formate and an organic solvent like acetonitrile/methanol.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions:
-
Ionization: Negative mode electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transition of m/z 221 → 75 for EtG and a corresponding transition for the internal standard (e.g., m/z 226 → 75 for D5-EtG).
GC-MS Method for EtG in Urine
This method is a robust and reliable technique for the quantification of EtG in urine.
a. Sample Preparation:
-
Acidify urine samples with hydrochloric acid.
-
Add an internal standard (e.g., methyl glucuronide).
-
Isolate EtG using aminopropyl solid-phase extraction columns.
-
Evaporate the eluate and perform derivatization to increase volatility for GC analysis.
b. GC-MS Conditions:
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to ensure proper separation.
-
Carrier Gas: Helium.
c. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
Immunoassay for EtG in Urine (Screening)
Immunoassays are used for the preliminary, qualitative, or semi-quantitative detection of EtG in urine. Positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS.
a. Principle: These assays are based on the competition between EtG in the sample and enzyme-labeled EtG for a limited number of antibody binding sites. The enzyme activity is directly proportional to the concentration of EtG in the sample.
b. Procedure: The assay is typically performed on an automated clinical chemistry analyzer following the manufacturer's instructions. Cutoff concentrations of 500 ng/mL and 1000 ng/mL are commonly used.
Experimental Workflow for LC-MS/MS Analysis of EtG
The following diagram illustrates a typical workflow for the quantitative determination of EtG using LC-MS/MS, a confirmatory method.
LC-MS/MS workflow for EtG quantification.
References
The Gold Standard vs. a Structural Analog: A Comparative Guide to Internal Standards for Glutamate Quantification in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of glutamate via mass spectrometry, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison between the universally accepted gold standard, stable isotope-labeled (SIL) glutamic acid, and a potential structural analog, ethyl glutamate.
Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, chromatographic separation, and detection.[1] An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any experimental fluctuations affect both compounds equally.[2]
Stable Isotope-Labeled Glutamic Acid: The Preferred Standard
The use of stable isotope-labeled versions of the analyte as internal standards is the most widely accepted and recommended approach in quantitative mass spectrometry.[1] For glutamate analysis, this involves using glutamic acid molecules where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4]
Advantages of SIL Glutamic Acid:
-
Identical Chemical and Physical Properties: SIL glutamic acid exhibits nearly identical chromatographic retention times, extraction efficiencies, and ionization behaviors to the endogenous glutamate. This ensures the most accurate correction for matrix effects and other sources of analytical variability.
-
Correction for In-Source Fragmentation: A significant challenge in glutamate quantification is the in-source cyclization of glutamic acid to pyroglutamic acid, which can lead to underestimation of the true concentration. As SIL glutamic acid undergoes the same in-source conversion, it provides an accurate correction for this artifact.
-
Co-elution with Analyte: The near-identical properties of SIL internal standards result in co-elution with the analyte, which is critical for effective correction of matrix effects that can vary during the chromatographic run.
Disadvantages of SIL Glutamic Acid:
-
Cost: The synthesis of stable isotope-labeled compounds can be expensive, which may be a consideration for high-throughput screening or large-scale studies.
-
Availability: While commercially available, the synthesis of specific isotopic labeling patterns can be complex and time-consuming.
This compound: A Theoretical Structural Analog
This compound, also known as L-glutamic acid 5-ethyl ester, is a structural analog of glutamic acid. While not found to be a commonly used internal standard in the reviewed scientific literature, we can infer its potential advantages and disadvantages based on the principles of using structural analogs as internal standards.
Potential Advantages of this compound:
-
Lower Cost: As a non-isotopically labeled compound, this compound is generally less expensive to synthesize or purchase than its SIL counterpart.
-
Chemical Similarity: Being an ester of glutamic acid, it shares the same core structure, which might provide some correction for variability during sample preparation.
Significant Disadvantages of this compound:
-
Different Physicochemical Properties: The ethyl ester group significantly alters the polarity and volatility of the molecule compared to the free carboxylic acid of glutamate. This will result in different chromatographic retention times and potentially different extraction efficiencies.
-
Variable Ionization Efficiency: The ionization efficiency of this compound in the mass spectrometer source is likely to be different from that of glutamic acid. Crucially, it will not be affected by the sample matrix in the same way as the analyte, leading to inaccurate quantification.
-
Inability to Correct for In-Source Cyclization: Since this compound has a different chemical structure, it will not undergo the same in-source cyclization to pyroglutamic acid as glutamic acid. Therefore, it cannot be used to correct for this significant analytical artifact.
-
Potential for In-Source Reactions: The ester group could be susceptible to its own set of in-source reactions, further complicating quantification.
Quantitative Data Summary
Due to the lack of published data on the use of this compound as an internal standard for mass spectrometry, a direct quantitative comparison of performance metrics is not possible. However, the following table summarizes the expected performance based on the principles of internal standardization.
| Feature | Stable Isotope-Labeled Glutamic Acid | This compound (Theoretical) |
| Correction for Matrix Effects | Excellent | Poor to Moderate |
| Correction for In-Source Cyclization | Excellent | None |
| Chromatographic Co-elution | Yes | No |
| Correction for Sample Preparation Variability | Excellent | Moderate |
| Cost | High | Low |
| Overall Accuracy and Precision | High | Low |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of glutamic acid in a biological matrix using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
A known amount of the stable isotope-labeled glutamic acid internal standard is spiked into the biological sample (e.g., plasma, tissue homogenate).
-
Proteins are precipitated using a suitable organic solvent (e.g., methanol, acetonitrile).
-
The supernatant is collected, and the solvent is evaporated.
-
The dried extract is reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected onto a liquid chromatography system. A column that provides good retention and separation of polar compounds like amino acids is used (e.g., HILIC or reversed-phase with a suitable ion-pairing agent).
-
Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both endogenous glutamic acid and the stable isotope-labeled internal standard.
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
-
The concentration of glutamic acid in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing an appropriate internal standard.
Conclusion
For the accurate and reliable quantification of glutamic acid by mass spectrometry, the use of a stable isotope-labeled internal standard is unequivocally the superior choice. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process, particularly in correcting for matrix effects and in-source artifacts like cyclization, ensures the highest quality data. While a structural analog like this compound may present a lower-cost alternative, its different physicochemical properties would likely lead to significant inaccuracies in quantification, rendering it unsuitable for rigorous scientific and developmental applications. Therefore, for any research requiring precise and reproducible glutamate concentration data, investing in a stable isotope-labeled internal standard is essential.
References
- 1. iroatech.com [iroatech.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Ethyl Glutamate and L-Glutamic Acid: Unraveling the Biological and Pharmacological Nuances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological effects of ethyl glutamate and its parent compound, L-glutamic acid. While L-glutamic acid is a cornerstone of neuroscience and metabolic research, this compound, its ethyl ester derivative, remains a less-explored molecule. This document synthesizes the available experimental data to offer a comprehensive comparison, highlighting their distinct physicochemical properties, biological activities, and potential therapeutic implications. Due to a notable scarcity of direct comparative studies, this guide also extrapolates the likely biological behavior of this compound based on its chemical structure and the well-established pharmacology of L-glutamic acid, framing it within the hypothesis of a prodrug-parent drug relationship.
Physicochemical and Pharmacokinetic Properties
The primary structural difference between L-glutamic acid and this compound is the esterification of the gamma-carboxyl group in this compound. This modification significantly alters the molecule's physicochemical properties, which in turn is predicted to influence its pharmacokinetic profile. L-glutamic acid is a highly polar, water-soluble molecule, a characteristic that limits its ability to cross the blood-brain barrier. In contrast, the ethyl ester group in this compound increases its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate its passage across biological membranes, including the blood-brain barrier, potentially making it an effective prodrug for delivering L-glutamic acid to the central nervous system.
| Property | L-Glutamic Acid | This compound | Supporting Evidence/Rationale |
| Molecular Formula | C₅H₉NO₄ | C₇H₁₃NO₄ | Chemical structure |
| Molecular Weight | 147.13 g/mol | 175.18 g/mol | Chemical structure |
| Solubility | High in water | Higher in organic solvents, lower in water | Esterification increases lipophilicity |
| Blood-Brain Barrier Permeability | Low | Predicted to be higher | Increased lipophilicity facilitates passive diffusion across membranes. This is a common strategy in prodrug design. |
| Metabolism | Primarily metabolized in the liver and other tissues through transamination and dehydrogenation.[1] | Hypothesized to be hydrolyzed by esterases in the blood and tissues to yield L-glutamic acid and ethanol. | Ester linkages are commonly cleaved by ubiquitous esterase enzymes in the body. |
Comparative Biological Effects
While direct comparative studies are limited, the biological effects of this compound are largely presumed to be mediated through its conversion to L-glutamic acid. Therefore, a thorough understanding of L-glutamic acid's biological roles is essential for inferring the activity of its ethyl ester.
Neurotransmission
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[2][3] Its activity is crucial for synaptic plasticity, learning, and memory.[3] this compound itself is not expected to have significant direct activity at these receptors. However, upon hydrolysis to L-glutamic acid, it would contribute to the glutamate pool and subsequently modulate neuronal activity. One study on the related compound, L-glutamate diethyl ester, found little evidence for direct antagonism at postsynaptic excitatory amino acid receptors, suggesting its effects may be due to contamination with or conversion to L-glutamate.[4]
| Biological Effect | L-Glutamic Acid | This compound (Inferred) | Key Experimental Findings |
| Receptor Activation | Potent agonist at NMDA, AMPA, kainate, and metabotropic glutamate receptors. | Negligible direct activity. Indirectly activates glutamate receptors upon conversion to L-glutamic acid. | Studies on L-glutamate diethyl ester suggest a lack of direct receptor antagonism. |
| Neuronal Excitability | Increases neuronal excitability, leading to depolarization and action potential firing. | Expected to increase neuronal excitability following conversion to L-glutamic acid. | Inferred from the known actions of L-glutamic acid. |
| Excitotoxicity | At high concentrations, can induce neuronal cell death through excessive receptor activation and calcium influx. | Potentially neurotoxic at high concentrations due to conversion to L-glutamic acid. The rate of conversion would be a critical factor. | Inferred from the known excitotoxicity of L-glutamic acid. |
Cell Proliferation and Metabolism
L-glutamic acid is a key player in cellular metabolism, serving as a precursor for the synthesis of other amino acids and as a source of energy through the Krebs cycle. Some sources suggest that this compound has an activity of promoting cell growth, though the mechanism is not specified. It is plausible that this effect is mediated by providing a readily available source of L-glutamic acid for cellular metabolism and protein synthesis.
| Biological Effect | L-Glutamic Acid | This compound | Key Experimental Findings |
| Cell Proliferation | Serves as a key nutrient for proliferating cells, particularly cancer cells. | Reported to promote cell growth. | The mechanism is likely linked to its role as a precursor to L-glutamic acid, a vital cellular nutrient. |
| Metabolic Role | Central molecule in amino acid metabolism and the Krebs cycle. | Expected to enter metabolic pathways after conversion to L-glutamic acid. | Inferred from the metabolic fate of L-glutamic acid. |
Experimental Protocols
Due to the lack of direct comparative studies, this section outlines a hypothetical experimental workflow designed to test the comparative biological effects of this compound and L-glutamic acid, focusing on the prodrug hypothesis.
In Vitro Hydrolysis Assay
Objective: To determine the rate of conversion of this compound to L-glutamic acid in a biologically relevant matrix.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incubate this compound at a known concentration in fresh rat or human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the samples for the concentrations of both this compound and L-glutamic acid using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the rate of hydrolysis and the half-life of this compound in plasma.
In Vitro Hydrolysis Experimental Workflow
Comparative Neuronal Excitability Assay
Objective: To compare the effects of this compound and L-glutamic acid on neuronal firing rate.
Methodology:
-
Culture primary cortical neurons on multi-electrode arrays (MEAs).
-
Establish a baseline recording of spontaneous neuronal firing.
-
Apply L-glutamic acid at various concentrations to determine a dose-response curve for neuronal firing rate.
-
Wash out the L-glutamic acid and allow the neurons to return to baseline activity.
-
Apply this compound at equimolar concentrations to those used for L-glutamic acid.
-
Record neuronal firing rates over time to observe the onset and magnitude of the effect.
-
Compare the time course and maximal effect of this compound to that of L-glutamic acid. A delayed but similar maximal effect for this compound would support the prodrug hypothesis.
Signaling Pathways
The signaling pathways activated by L-glutamic acid are well-characterized and depend on the specific glutamate receptor subtype that is activated.
L-Glutamic Acid Signaling Pathways
Given that this compound is likely a prodrug, its ultimate effect on signaling pathways would be identical to that of L-glutamic acid, following its conversion. The primary difference would lie in the pharmacokinetics leading up to receptor activation.
Hypothesized Mechanism of this compound
Conclusion and Future Directions
The available evidence, though indirect, strongly suggests that this compound functions as a prodrug of L-glutamic acid. Its increased lipophilicity may offer a pharmacokinetic advantage for delivering glutamate to target tissues, particularly the brain. However, the lack of direct comparative studies represents a significant knowledge gap. Future research should focus on head-to-head comparisons of these two molecules to definitively characterize the biological activity and therapeutic potential of this compound. Such studies are crucial for validating the prodrug hypothesis and exploring the utility of this compound in preclinical models of neurological disorders where glutamate dysregulation is implicated.
References
- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. II. Glutamine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensory Characteristics of Glutamate Esters and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the sensory characteristics of glutamate esters and their derivatives, with a primary focus on the umami taste profile. While comprehensive, directly comparable quantitative sensory data for simple glutamate esters remains limited in publicly available literature, this document synthesizes the available information on related glutamate compounds, outlines detailed experimental protocols for sensory evaluation, and illustrates key biological pathways.
Data Presentation: Sensory Characteristics of Glutamate Derivatives
Direct comparative sensory data for simple glutamate esters such as monoethyl glutamate and dithis compound versus monosodium glutamate (MSG) is not extensively available in peer-reviewed literature. However, studies on more complex glutamate derivatives, such as glycoconjugates, provide some insight into how modification of the glutamate molecule can affect its taste properties.
The following table summarizes sensory data for two glutamate glycoconjugates compared to the benchmark, MSG. This data is derived from systematic sensory studies aimed at characterizing novel umami-tasting compounds.[1]
| Compound | Chemical Name | Umami Intensity | Taste Profile Descriptors | Recognition Taste Threshold (mmol/L) |
| MSG (Reference) | Monosodium L-Glutamate | Pronounced Umami | Umami, slightly sweetish, slightly soapy by-note | ~1-2 |
| Glutamate Glycoconjugate 1 | Dipotassium N-(d-glucos-1-yl)-l-glutamate | Intense Umami | Intense umami, without sweetish or soapy by-notes | ~1-2 |
| Glutamate Glycoconjugate 2 | N-(1-deoxy-d-fructos-1-yl)-l-glutamic acid | Pronounced Umami | Umami, seasoning, bouillon-like | ~1-2 |
Note: The recognition taste thresholds for the glutamate glycoconjugates were found to be close to that of MSG, indicating a comparable potency in eliciting the umami taste. Notably, one of the glycoconjugates was described as having a "cleaner" umami profile, without the secondary taste notes sometimes associated with MSG.[1]
Experimental Protocols
The following protocols outline standardized methodologies for conducting sensory evaluations of umami compounds. These can be adapted for the comparative analysis of different glutamate esters.
Protocol 1: Determination of Recognition Threshold
This protocol is used to determine the lowest concentration at which a substance can be reliably identified as having an umami taste.
1. Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Screen panelists for their ability to recognize the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Train panelists specifically on the identification of umami taste using various concentrations of MSG (e.g., 0.1%, 0.5%, 1.0% w/v).[2]
2. Sample Preparation:
-
Prepare a series of aqueous solutions of the test compound (e.g., a glutamate ester) in ascending concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, and 200 mM).[2]
-
Prepare a reference solution of MSG at a known concentration (e.g., 10 mM).
-
All solutions should be presented at a controlled temperature (e.g., room temperature).
3. Testing Procedure:
-
Employ a two-alternative forced-choice (2-AFC) or a triangle test method.[3]
-
In a 2-AFC test, present panelists with two samples, one containing the test compound and one containing deionized water (placebo), in a randomized order. Ask the panelist to identify the sample with the taste.
-
In a triangle test, present three samples, two of which are identical and one is different. Ask the panelist to identify the odd sample.
-
Start with the lowest concentration and proceed to higher concentrations.
-
Panelists should rinse their mouths with deionized water between samples to cleanse their palate.
4. Data Analysis:
-
The recognition threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the test sample.
Protocol 2: Quantitative Descriptive Analysis (QDA)
This protocol is used to quantify the intensity of different sensory attributes of a substance.
1. Panelist Training:
-
Use a trained panel (as described in Protocol 1).
-
Develop a consensus vocabulary to describe the sensory attributes of the test compounds. This may include terms like "umami intensity," "sweetness," "bitterness," "sourness," "saltiness," "metallic taste," and "aftertaste."
-
Train the panel to use a standardized intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
2. Sample Presentation:
-
Prepare solutions of the glutamate esters and MSG at concentrations that are clearly above the recognition threshold and are perceived to have similar overall taste intensity.
-
Present the samples one at a time in a randomized order.
3. Evaluation:
-
Panelists taste each sample and rate the intensity of each descriptive term on the agreed-upon scale.
-
A palate cleanser (e.g., unsalted crackers and water) should be used between samples.
4. Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the different compounds.
-
The results can be visualized using a spider web or radar plot to provide a clear comparison of the sensory profiles.
Visualizations
Signaling Pathway for Umami Taste
The perception of umami taste is primarily mediated by the T1R1/T1R3 G-protein coupled receptor. The binding of glutamate to this receptor initiates a signaling cascade that leads to neurotransmitter release and the perception of taste.
Caption: Umami Taste Signaling Pathway.
Experimental Workflow for Sensory Evaluation
A structured workflow is crucial for obtaining reliable and reproducible sensory data. The following diagram outlines the key steps in a typical sensory evaluation experiment for umami compounds.
Caption: Experimental Workflow for Sensory Evaluation.
References
Comparative Performance Analysis of Anti-Ethyl Glutamate (EtG) Conjugate Antibodies: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting ethyl glutamate (EtG) conjugates. While direct comparative data for multiple anti-EtG conjugate antibodies is emerging, this document outlines the critical experimental protocols and data presentation standards necessary for a rigorous performance comparison. The methodologies and principles detailed here are foundational for the development and validation of specific and sensitive immunoassays for EtG, a promising biomarker for recent alcohol consumption.
Introduction to this compound and Antibody Specificity
This compound (EtG) is a minor, non-oxidative metabolite of ethanol, formed by the enzymatic conjugation of ethanol with glutamic acid. Its presence and concentration in various biological matrices can serve as a specific indicator of recent alcohol intake. The development of immunoassays for EtG detection relies on the production of antibodies with high affinity and specificity for the molecule.
A critical aspect of antibody performance is its cross-reactivity—the extent to which it binds to molecules other than its intended target. In the context of EtG, potential cross-reactants could include structurally similar endogenous or exogenous compounds, which could lead to false-positive results and inaccurate quantification. This guide details the necessary studies to characterize and compare the cross-reactivity profiles of different anti-EtG conjugate antibodies.
Experimental Protocols
A thorough comparison of anti-EtG conjugate antibodies requires standardized experimental procedures. The following sections detail the essential protocols for assessing antibody performance.
Synthesis of this compound-Protein Conjugates for Immunization and Screening
The generation of a robust antibody response to a small molecule like EtG necessitates its conjugation to a larger carrier protein.
Objective: To synthesize an immunogen (for antibody production) and a screening conjugate (for antibody selection and characterization).
Materials:
-
This compound (EtG)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization, and Bovine Serum Albumin (BSA) for screening.
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve EtG and NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 4-6 hours to form the EtG-NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Remove the dicyclohexylurea byproduct by filtration if DCC is used.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).
-
Slowly add the activated EtG-NHS ester solution to the protein solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (4 changes of 1L) for 48 hours at 4°C to remove unreacted EtG and coupling reagents.
-
Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using spectrophotometry or a suitable protein assay.
-
Store the conjugate at -20°C.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Testing
Competitive ELISA is the cornerstone for determining the specificity of an anti-EtG antibody.
Objective: To quantify the cross-reactivity of the antibody with a panel of potentially interfering compounds.
Materials:
-
Anti-EtG conjugate antibody
-
EtG-BSA conjugate
-
96-well microtiter plates
-
Potential cross-reactants (e.g., ethyl glucuronide, glutamic acid, other amino acid esters, structurally related drugs)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the EtG-BSA conjugate (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a series of dilutions for the test compounds (potential cross-reactants) and the standard (EtG).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary anti-EtG antibody with the various concentrations of the test compounds and the EtG standard for 1 hour at room temperature.
-
-
Incubation:
-
Transfer the antibody-competitor mixtures to the washed and blocked EtG-BSA coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (at its optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the analyte concentration for the EtG standard and each potential cross-reactant.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for EtG and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of EtG / IC50 of Test Compound) x 100
-
Comparative Data Presentation
To facilitate objective comparison, all quantitative data should be summarized in clear and concise tables.
Table 1: Comparison of IC50 and Cross-Reactivity for Anti-EtG Antibody A
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (EtG) | 15 | 100 |
| Ethyl Glucuronide (EtG-g) | 850 | 1.76 |
| Glutamic Acid | > 10,000 | < 0.15 |
| Ethanol | > 10,000 | < 0.15 |
| Mthis compound | 500 | 3.0 |
| Propyl Glutamate | 250 | 6.0 |
| Unrelated Drug X | > 10,000 | < 0.15 |
Table 2: Performance Characteristics of Competing Anti-EtG Antibodies
| Parameter | Antibody A | Antibody B (Alternative) | Antibody C (Alternative) |
| Immunogen | EtG-KLH | EtG-KLH | EtG-Tetanus Toxoid |
| Assay Format | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| IC50 for EtG (ng/mL) | 15 | 25 | 12 |
| Limit of Detection (LOD) (ng/mL) | 1.0 | 2.5 | 0.8 |
| Cross-Reactivity with Ethyl Glucuronide (%) | 1.76 | 3.5 | 1.2 |
| Cross-Reactivity with Mthis compound (%) | 3.0 | 5.1 | 2.5 |
Visualizing Experimental Workflows and Principles
Diagrams are essential for clearly communicating complex experimental processes and concepts.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
Caption: Principle of competitive ELISA for EtG detection.
Caption: Specificity and potential cross-reactivity of an anti-EtG antibody.
Conclusion
The rigorous evaluation of antibody cross-reactivity is paramount for the development of reliable immunoassays for this compound. By employing standardized protocols for conjugate synthesis and competitive ELISA, and by presenting the resulting data in a clear, comparative format, researchers can objectively assess the performance of different anti-EtG antibodies. The methodologies and frameworks presented in this guide provide a robust foundation for these critical validation studies, ultimately contributing to the development of more accurate and reliable tools for alcohol biomarker research.
A Comparative Guide to the Analysis of Enantiomeric Purity of Synthesized Ethyl Glutamate
For researchers, scientists, and professionals in drug development, the stereochemical integrity of synthesized compounds is of paramount importance. Ethyl glutamate, a derivative of the key neurotransmitter glutamic acid, is no exception. The presence of its D-enantiomer can have significantly different physiological effects compared to the desired L-enantiomer, making the accurate determination of enantiomeric purity a critical step in its synthesis and application. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Comparative Analysis of Methodologies
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics of the four most common techniques.
| Feature | Chiral HPLC | GC-MS | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP) or diastereomer formation. | Separation of volatile derivatives on a chiral column followed by mass analysis. | Diastereomeric interaction with a chiral solvating agent (CSA) leading to distinct NMR signals. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. |
| Sample Preparation | Direct injection or derivatization for indirect methods. | Derivatization to volatile esters is typically required. | Direct analysis after mixing with a chiral solvating agent. | Direct injection or derivatization for enhanced detection. |
| Resolution | Baseline resolution is often achievable with appropriate column and mobile phase selection.[1] | High resolution is possible with specialized chiral capillary columns.[2] | Dependent on the choice of chiral solvating agent and magnetic field strength. | High separation efficiency and resolution. |
| Sensitivity (LOD/LOQ) | Method dependent; can be improved with derivatization and sensitive detectors (e.g., MS). | Very high sensitivity; LOD in the picogram range is achievable.[2] | Generally lower sensitivity compared to chromatographic methods. | High sensitivity, especially with laser-induced fluorescence (LIF) detection (LOD of 0.57 µM for glutamate has been reported).[3] |
| Accuracy (% error in e.e.) | High accuracy with proper validation; enantiomeric impurities down to 0.05% have been quantified for similar compounds.[4] | High accuracy, with errors in the range of ±0.5%–2.5% for enantiomeric excess determination. | Good accuracy, but precision can be limited by signal-to-noise and integration accuracy. | High accuracy with appropriate calibration. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be rapid, especially with modern fast GC technology. | Relatively fast, with data acquisition taking a few minutes per sample. | Fast analysis times, often under 15 minutes. |
| Key Advantages | Widely applicable, robust, both direct and indirect methods available. | High sensitivity and specificity (mass detection). | Non-destructive, provides structural information, minimal sample preparation. | High separation efficiency, low sample and reagent consumption. |
| Key Disadvantages | Cost of chiral columns, method development can be time-consuming. | Derivatization is often necessary, potential for thermal degradation. | Lower sensitivity, may require higher sample concentrations. | Can be less robust than HPLC, sensitivity can be an issue with UV detection alone. |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric purity of a synthesized compound involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical technique.
Caption: General workflow for enantiomeric purity analysis.
The choice between direct and indirect methods is a critical decision point in the analytical workflow, particularly for chromatographic techniques.
Caption: Decision pathway for chiral analysis methods.
Detailed Experimental Protocols
The following are representative protocols for each of the four major analytical techniques. These should be considered as starting points and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (Direct Method)
This protocol describes a direct method using a chiral stationary phase, which is often preferred due to its simplicity and reduced sample preparation.
-
Instrumentation: HPLC system with a UV or Mass Spectrometric detector.
-
Chiral Stationary Phase: A crown-ether based chiral column, such as ChiroSil® SCA(-), has shown good resolution for glutamic acid enantiomers. Alternatively, polysaccharide-based columns like Chiralpak IA or Chiralpak AD-H can be effective for amino acid esters.
-
Mobile Phase: A typical mobile phase for a crown-ether column would be a mixture of methanol and water (e.g., 84:16 v/v) with a small amount of an acidic modifier like perchloric acid (e.g., 5 mM).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
Gas Chromatography-Mass Spectrometry (Indirect Method)
This protocol involves the derivatization of this compound to make it more volatile and amenable to GC analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral Capillary Column: A chiral column such as Chirasil-Val or a cyclodextrin-based column (e.g., Lipodex E) is suitable for separating the derivatized enantiomers.
-
Derivatization Reagent: A two-step derivatization is common for amino acids. First, esterification with an acidic alcohol (e.g., 3 N HCl in n-butanol), followed by acylation with an agent like trifluoroacetic anhydride (TFAA).
-
Derivatization Protocol:
-
Evaporate the solvent from the this compound sample.
-
Add 100 µL of 3 N HCl in n-butanol and heat at 100 °C for 30 minutes.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 50 µL of dichloromethane and 50 µL of TFAA, and heat at 100 °C for 15 minutes.
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Quantification: The enantiomeric ratio is determined by integrating the peak areas of the corresponding selected ion chromatograms for each enantiomer.
NMR Spectroscopy (Using a Chiral Solvating Agent)
This method relies on the formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or a derivative can be an effective CSA. The choice of the CSA enantiomer can be used to confirm the assignments.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable non-polar deuterated solvent.
-
Sample Preparation:
-
Dissolve a known amount of the synthesized this compound (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal (e.g., the α-proton or a proton on the ethyl group) that shows splitting or the appearance of two distinct signals in the presence of the CSA.
-
Integrate the areas of the two signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values.
-
Capillary Electrophoresis
CE offers high separation efficiency and is particularly well-suited for charged analytes like amino acids and their derivatives.
-
Instrumentation: Capillary electrophoresis system, preferably with a laser-induced fluorescence (LIF) detector for high sensitivity, or a diode array detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer such as 50 mM sodium tetraborate at pH 9.5 containing a chiral selector.
-
Chiral Selector: β-cyclodextrin is a commonly used and effective chiral selector for amino acid enantiomers.
-
Derivatization (for LIF detection): For enhanced sensitivity, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) can be performed.
-
Derivatization Protocol (NDA):
-
Mix the this compound sample with a solution of NDA and cyanide in a borate buffer.
-
Allow the reaction to proceed for a few minutes at room temperature before injection.
-
-
Separation Conditions:
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
-
Detection:
-
LIF: Excitation at an appropriate wavelength for the fluorophore (e.g., 442 nm for NDA) and emission detection.
-
DAD: Monitoring at a low UV wavelength (e.g., 200-210 nm).
-
-
Quantification: The enantiomeric ratio is determined from the corrected peak areas of the two enantiomers.
Conclusion
The analysis of the enantiomeric purity of synthesized this compound can be effectively achieved by several analytical techniques. Chiral HPLC and GC-MS are robust and widely used methods that provide high accuracy and sensitivity, with GC-MS being particularly advantageous for trace-level quantification. NMR spectroscopy offers a rapid and non-destructive alternative with minimal sample preparation, making it suitable for quick screening. Capillary electrophoresis provides excellent separation efficiency and is a powerful tool, especially when high resolution and low sample consumption are critical. The choice of the optimal method will ultimately be guided by the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. For routine quality control, a validated Chiral HPLC method often provides a good balance of performance and practicality. For applications requiring the highest sensitivity, a GC-MS method with derivatization is recommended.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoretic separation of glutamate enantiomers in neural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Head-to-Head Comparison of HPLC and GC-MS for Ethyl Glucuronide Analysis
For researchers, scientists, and drug development professionals engaged in the monitoring of alcohol consumption, the accurate quantification of ethyl glucuronide (EtG) is paramount. EtG, a direct metabolite of ethanol, serves as a sensitive and specific biomarker for recent alcohol intake.[1][2] The two most prominent analytical techniques for its determination are High-Performance Liquid Chromatography (HPLC), typically coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two methods, offering insights into their respective performances and detailed experimental protocols to aid in methodological selection and application.
Executive Summary
Both HPLC and GC-MS are robust methods for the quantification of EtG in various biological matrices, including hair, urine, and serum. The primary distinction lies in the sample preparation and the inherent properties of the chromatographic separation. HPLC, particularly with tandem mass spectrometry, often provides a more direct analysis with minimal sample derivatization, whereas GC-MS necessitates a derivatization step to increase the volatility of the polar EtG molecule. Recent advancements in both techniques, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry with GC (GC-MS/MS), have significantly enhanced sensitivity and selectivity, allowing for detection at very low concentrations.[3][4]
Performance Comparison: HPLC vs. GC-MS for EtG Analysis
The selection of an analytical method hinges on various performance parameters. The following tables summarize the quantitative data from multiple studies to facilitate a direct comparison between HPLC and GC-MS for EtG analysis in different biological matrices.
Table 1: Performance Characteristics in Hair Analysis
| Parameter | HPLC (LC-MS/MS) | GC-MS (GC-NICI-MS/MS) | Reference |
| Limit of Detection (LOD) | 0.5 pg/mg | 0.05 pg/mg | [4] |
| Lower Limit of Quantification (LLOQ) | 1.0 - 4.0 pg/mg | 0.2 pg/mg | |
| Linearity Range | 4 - 96 pg/mg | 2 - 400 pg/mg | |
| Coefficient of Determination (r²) | > 0.999 | > 0.998 | |
| Precision (CV%) | < 15% | < 1.7% (low conc.), < 0.7% (high conc.) | |
| Accuracy (Bias %) | ± 15% | Not explicitly stated, but high correlation (r²=0.9993) with GC-MS/MS suggests high accuracy. |
Table 2: Performance Characteristics in Urine and Serum Analysis
| Parameter | HPLC (LC-MS/MS) | GC-MS | Reference |
| Matrix | Urine | Serum | Urine |
| Limit of Detection (LOD) | 100 ng/mL | Not explicitly stated | 50 ng/mL |
| Limit of Quantification (LOQ) | 100 ppb (ng/mL) | Not explicitly stated | 150 ng/mL |
| Linearity Range | 100 - 3200 ppb (ng/mL) | Not explicitly stated | 30 - 7000 ng/mL |
| Recovery | 70 - 75% | Not explicitly stated | 80 - 85% |
Experimental Workflows
The analytical workflow for EtG determination differs significantly between HPLC and GC-MS, primarily in the sample preparation stage. The following diagram illustrates the typical experimental workflows for both methods.
Caption: Workflow for EtG analysis using HPLC-MS/MS and GC-MS.
Detailed Experimental Protocols
The following are representative protocols for the analysis of EtG in hair, providing a basis for laboratory implementation.
HPLC-MS/MS Method for EtG in Hair
This protocol is based on methodologies that emphasize direct analysis with high sensitivity.
-
Sample Preparation:
-
Decontaminate 20-50 mg of hair by washing with dichloromethane followed by methanol.
-
Dry the hair sample thoroughly.
-
Pulverize the hair using a ball mill.
-
Incubate the powdered hair in an ultrasonic water bath with an internal standard (e.g., EtG-d5) in ultrapure water for 2 hours at 50°C.
-
Centrifuge the sample and collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis MAX) with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a suitable solvent (e.g., 5% ammonia in 20% methanol).
-
Elute EtG with a more acidic solvent (e.g., 2% formic acid in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate EtG from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for specific precursor and product ions for EtG and its internal standard (e.g., EtG: m/z 221 -> 75, 85; EtG-d5: m/z 226 -> 75, 85).
-
GC-MS/MS Method for EtG in Hair
This protocol includes the critical derivatization step required for GC analysis.
-
Sample Preparation:
-
Follow the same hair decontamination, pulverization, and extraction steps as in the HPLC protocol.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Utilize a similar SPE cleanup procedure as described for the HPLC method.
-
-
Derivatization:
-
Evaporate the cleaned extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA).
-
Heat the sample at 70°C for 20-30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS/MS Conditions:
-
GC Column: A low-polarity capillary column (e.g., DB-5MS).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized EtG.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Negative Chemical Ionization (NCI) or Electron Impact (EI), with NCI often providing better sensitivity for EtG derivatives.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.
-
Conclusion
Both HPLC-MS/MS and GC-MS are highly capable and validated methods for the quantitative analysis of ethyl glucuronide. The choice between the two often depends on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, sample throughput, and the nature of the biological matrix.
-
HPLC-MS/MS offers the advantage of simpler sample preparation by omitting the derivatization step, which can reduce analysis time and potential for analytical error. It is particularly well-suited for high-throughput environments.
-
GC-MS/MS , especially with NCI, can offer superior sensitivity and selectivity, as evidenced by lower limits of detection and quantification in some studies. However, the mandatory derivatization step adds complexity and time to the workflow.
For routine analysis and high-throughput screening, the streamlined workflow of HPLC-MS/MS may be preferable. For forensic applications or research requiring the utmost sensitivity to differentiate between abstinence and incidental exposure, the enhanced selectivity of GC-MS/MS could be more advantageous. Ultimately, proper method validation is crucial to ensure accurate and reliable results regardless of the chosen technique.
References
- 1. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Fast and Sensitive UPLC-MS/MS Method for Ethyl Glucuronide (EtG) in Hair, Application to Real Cases and Comparison with Carbohydrate-Deficient Transferrin (CDT) in Serum [mdpi.com]
- 4. Gas chromatographic determination of ethyl glucuronide in hair: comparison between tandem mass spectrometry and single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Glutamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of ethyl glutamate, safeguarding both personnel and the environment.
This compound, also known as L-Glutamic acid 5-ethyl ester, is a compound utilized in various research applications. While not classified as a hazardous waste under certain regulations, it is crucial to handle and dispose of it with care to mitigate potential risks.[1] It is harmful if swallowed and can cause skin and eye irritation.[2]
Key Disposal and Handling Procedures
Adherence to the following steps will ensure the safe and environmentally responsible disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
2. Spill Management: In the event of a spill, follow these procedures:
-
Ensure adequate ventilation in the area.
-
For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal.
-
Avoid generating dust during cleanup.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and collect for disposal.
-
Do not let the product enter drains or the environment.
3. Waste Collection and Storage:
-
Collect waste this compound in its original container or a compatible, well-labeled container.
-
Do not mix this compound waste with other chemical waste.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Disposal Protocol: The primary principle for the disposal of this compound is to follow all national, state, and local regulations for chemical waste.
-
Engage a licensed professional waste disposal service to handle the final disposal.
-
Provide the waste disposal service with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Waste material should not be disposed of in regular trash or poured down the drain.
Regulatory Context
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. While the Safety Data Sheet for this compound may not classify it as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), it is essential to check local and state regulations which may have stricter requirements.
Physical and Chemical Properties of this compound
The following table summarizes key quantitative data for this compound, which is important for proper handling and storage.
| Property | Value |
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 179 °C / 354.2 °F |
| Solubility | No information available |
| Storage Temperature | Powder: -20°C for 3 years |
| In solvent: -80°C for 1 year |
Source: PubChem, Thermo Fisher Scientific, CymitQuimica
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Ethyl Glutamate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for Ethyl glutamate, including operational and disposal plans, to foster a secure and efficient research environment.
Hazard Identification and Safety Data
This compound is a white to off-white solid or powder.[1][2] While specific occupational exposure limits from bodies like OSHA or ACGIH have not been established for this compound, it is classified with the following hazards.[3]
GHS Hazard Statements:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)
| Quantitative Safety Data | |
| Occupational Exposure Limits | |
| OSHA PEL (Permissible Exposure Limit) | Not Established |
| ACGIH TLV (Threshold Limit Value) | Not Established |
| NIOSH REL (Recommended Exposure Limit) | Not Established |
| Physical Properties | |
| Melting Point | 179 °C / 354.2 °F |
| Appearance | White - Off-white Solid |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the chemical. |
| Eye and Face Protection | Chemical safety goggles or glasses that meet ANSI Z.87.1 1989 standard. | Protects against splashes and airborne particles entering the eyes. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if dust is generated and cannot be controlled at the source. | Prevents inhalation of dust particles. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood, to control any potential dust. Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.
-
Weighing and Transfer: Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid creating dust clouds. After use, ensure the container is tightly sealed.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Workflow for Handling this compound:
Caption: Workflow for handling solid this compound.
Storage and Disposal Plan
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C. It is noted to be air-sensitive and should be stored under an inert atmosphere.
Disposal: Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.
Detailed Disposal Protocol:
-
Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is made of a compatible material and is kept closed when not in use.
-
Labeling: Label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.
Disposal Plan Workflow:
Caption: Disposal workflow for this compound and associated waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
